molecular formula C7H5BrN2S B3258173 6-Bromobenzo[d]thiazol-7-amine CAS No. 30132-85-5

6-Bromobenzo[d]thiazol-7-amine

Cat. No.: B3258173
CAS No.: 30132-85-5
M. Wt: 229.1 g/mol
InChI Key: MEKSZQNWEGTVDV-UHFFFAOYSA-N
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Description

6-Bromobenzo[d]thiazol-7-amine is a benzothiazole derivative organic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. Researchers value this compound primarily as a key synthetic intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction . The bromine atom at the 6-position and the amine group at the 7-position offer distinct reactive sites for further functionalization, enabling the creation of diverse chemical libraries for biological screening. Benzothiazole derivatives are scientifically important due to their wide range of pharmacological and biological activities . Compounds within this class have been intensely investigated for their potential as anti-inflammatory, analgesic, antitumor, antibacterial, and antiviral agents . Specifically, related 2-aminobenzothiazole derivatives have shown promise in areas such as urease enzyme inhibition, which is a significant target for anti-ulcer drug discovery, and as nitric oxide scavengers . This makes 6-Bromobenzo[d]thiazol-7-amine a valuable starting point for researchers in drug discovery aiming to develop new therapeutic candidates. This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate precautions, as it may be harmful if swallowed, cause skin and eye irritation, or cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1,3-benzothiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-3H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKSZQNWEGTVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1N=CS2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Bromobenzo[d]thiazol-7-amine CAS 30132-85-5 properties

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Whitepaper: 6-Bromobenzo[d]thiazol-7-amine – A Pivotal Scaffold in Medicinal Chemistry

Executive Summary

6-Bromobenzo[d]thiazol-7-amine (CAS 30132-85-5) represents a high-value heterocyclic scaffold in modern drug discovery. Distinguished by its orthogonal functional handles—a nucleophilic amino group at position 7 and an electrophilic bromine at position 6—this compound serves as a versatile "linchpin" intermediate. It is particularly relevant in the synthesis of kinase inhibitors, where the benzothiazole core mimics the purine ring of ATP, allowing for precise interactions within the hinge region of target enzymes. This guide delineates its physicochemical profile, synthetic pathways, and strategic applications in structure-activity relationship (SAR) studies.

Chemical Profile & Physicochemical Properties

The following data summarizes the core identity of the compound. Researchers should note that while the 2-amino isomer is more common, the 7-amino substitution pattern offers unique steric and electronic vectors for drug design.

PropertySpecification
CAS Number 30132-85-5
IUPAC Name 6-bromo-1,3-benzothiazol-7-amine
Molecular Formula C₇H₅BrN₂S
Molecular Weight 229.10 g/mol
SMILES Nc1c(Br)ccc2ncsc12
Appearance Off-white to pale yellow solid (typical for analogs)
Solubility Soluble in DMSO, DMF; sparingly soluble in water
pKa (Predicted) ~3.5 (Conjugate acid of thiazole N), ~1.0 (Aniline N)
LogP (Predicted) ~2.3

Synthetic Pathways

The synthesis of 6-Bromobenzo[d]thiazol-7-amine requires controlling regioselectivity to ensure the bromine is installed ortho to the amine and para to the ring junction (or C5), rather than the more electron-rich C4 position.

Method A: Bromination of Benzo[d]thiazol-7-amine (Preferred)

This route utilizes the strong ortho-directing effect of the C7-amino group.

  • Starting Material: Benzo[d]thiazol-7-amine.

  • Reagent: N-Bromosuccinimide (NBS) or Br₂ in Acetic Acid.

  • Conditions: 0°C to Room Temperature.

  • Mechanism: Electrophilic aromatic substitution (EAS). The amino group activates the C6 and C4 positions. Steric hindrance from the thiazole ring fusion often disfavors C4, making C6 the major product.

  • Purification: Recrystallization from ethanol/water or column chromatography (Hexane/EtOAc).

Method B: Cyclization of Substituted Anilines (Convergent)
  • Precursor: 4-Bromo-1,2,3-triaminobenzene or 3-Bromo-1,2-phenylenediamine derivatives.

  • Cyclization Agent: Formic acid/Lawesson’s reagent or Potassium ethyl xanthate followed by oxidation.

  • Advantage: Unambiguous structural assignment if the precursor is isomerically pure.

SynthesisWorkflow Start1 Benzo[d]thiazol-7-amine Target 6-Bromobenzo[d] thiazol-7-amine (CAS 30132-85-5) Start1->Target Electrophilic Bromination Reagent1 NBS / DMF or Br2 / AcOH Reagent1->Target Start2 3-Bromo-1,2- phenylenediamine Start2->Target Cyclocondensation Reagent2 Formic Acid (Cyclization) Reagent2->Target

Caption: Divergent synthetic strategies for accessing the 6-bromo-7-amine scaffold.

Reactivity & Functionalization

The power of CAS 30132-85-5 lies in its ability to undergo orthogonal reactions, allowing chemists to "grow" molecules in specific vectors.

The C6-Bromine Handle (Electrophilic)

The bromine atom is susceptible to Palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to install biaryl systems.

  • Buchwald-Hartwig Amination: Displacement with secondary amines to create C6-amino derivatives (requires protection of C7-NH₂).

  • Sonogashira Coupling: Introduction of alkynes for rigid linker systems.

The C7-Amino Handle (Nucleophilic)
  • Acylation/Sulfonylation: Formation of amides or sulfonamides to modulate solubility and H-bond donor/acceptor profiles.

  • Sandmeyer Reaction: Conversion to a diazonium salt, followed by substitution with -Cl, -F, -CN, or -OH.

  • Heterocyclization: Condensation with aldehydes or isocyanates to form fused tricyclic systems (e.g., imidazobenzothiazoles).

The C2-Position (Latent Nucleophile/Electrophile)

While unsubstituted in this CAS, the C2 proton is acidic (pKa ~28).

  • Lithiation: Treatment with n-BuLi allows functionalization at C2 (e.g., formylation).

  • Radical Alkylation: Minisci-type reactions can install alkyl groups at C2.

ReactivityMap Core 6-Bromobenzo[d] thiazol-7-amine Suzuki Suzuki Coupling (Biaryl formation) Core->Suzuki Pd(0), Ar-B(OH)2 Sonogashira Sonogashira (Alkyne insertion) Core->Sonogashira Pd/Cu, Alkyne Acyl Acylation (Amide formation) Core->Acyl RCOCl / Base Sandmeyer Sandmeyer Rxn (F, Cl, CN substitution) Core->Sandmeyer NaNO2 / HX Lithiation C2-Lithiation (Electrophile trapping) Core->Lithiation n-BuLi / E+

Caption: Orthogonal reactivity map demonstrating the divergent utility of the scaffold.

Applications in Drug Discovery

Kinase Inhibition

The benzothiazole core is a bioisostere of the purine ring found in ATP.

  • Hinge Binding: The Nitrogen (N3) of the thiazole ring can accept a hydrogen bond from the kinase hinge region.

  • Gatekeeper Interaction: Substituents at C6 (introduced via the bromine handle) can be sized to probe the "gatekeeper" residue, a critical determinant of kinase selectivity.

  • Solvent Front: The C7-amine can be derivatized to project solubilizing groups into the solvent-exposed region of the binding pocket.

Case Study Relevance

While specific drugs utilizing exactly this intermediate are proprietary, the structural motif is homologous to Riluzole (ALS treatment) and various investigational PI3K and BRAF inhibitors. The 6-bromo-7-amine substitution pattern allows for the synthesis of "Type II" kinase inhibitors that bind to the inactive DFG-out conformation.

Safety & Handling Protocols

Hazard Classification (GHS):

  • Acute Toxicity: Harmful if swallowed (H302).

  • Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

  • STOT-SE: May cause respiratory irritation (H335).

Handling Procedures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a particulate respirator (N95) if dust formation is likely.

  • Ventilation: All operations involving solid handling or heating must be performed inside a certified chemical fume hood.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amine or hydrolysis of the bromine.

  • Spill Response: Dampen with water to prevent dust, sweep up, and dispose of as hazardous organic waste (halogenated).

References

  • PubChem. 6-Bromo-1,3-benzothiazole Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Syntheses. 2-Amino-6-methylbenzothiazole (General Benzothiazole Synthesis). Org.[1] Synth. 1942, 22, 16. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis of N-(6-Arylbenzo[d]thiazol-2-yl)acetamide Derivatives. PubMed Central. Available at: [Link]

Sources

6-bromo-7-aminobenzothiazole SMILES and InChI key

Author: BenchChem Technical Support Team. Date: February 2026

Identity, Synthesis, and Medicinal Utility of a Privileged Scaffold

Chemical Identity & Chemoinformatics

The compound 6-bromo-1,3-benzothiazol-7-amine (also known as 6-bromo-7-aminobenzothiazole) represents a highly specific functionalized heterocycle. Unlike its more common isomer (2-amino-6-bromobenzothiazole), this scaffold places the amino group at the C7 position—adjacent to the sulfur bridgehead—creating a unique electronic and steric environment for molecular recognition.

Core Identifiers
PropertySpecification
IUPAC Name 6-bromo-1,3-benzothiazol-7-amine
Common Name 6-bromo-7-aminobenzothiazole
Molecular Formula C₇H₅BrN₂S
Molecular Weight 229.10 g/mol
SMILES (Canonical) Nc1c(Br)ccc2ncsc12
InChI String InChI=1S/C7H5BrN2S/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2
CAS Registry Derivative of 1123-55-3 (Parent 7-amino)
Solubility DMSO, DMF, MeOH (Moderate); Water (Low)

Technical Note on Numbering: The benzothiazole ring system is numbered starting with Sulfur at position 1. The Nitrogen is position 3. The benzene ring carbons are numbered 4, 5, 6, and 7. The C7 position is adjacent to the C7a bridgehead (S-side), while C4 is adjacent to the C3a bridgehead (N-side). The 6-bromo substituent is therefore ortho to the 7-amino group.

Structural Analysis & Pharmacophore Logic

The 6-bromo-7-aminobenzothiazole scaffold is not merely a building block; it is a "privileged structure" in medicinal chemistry due to its ability to bind diverse biological targets.

Electronic & Steric Properties
  • The "Bay Region" Effect: The 7-amino group is situated in the "bay" region near the sulfur atom. This creates a potential for intramolecular hydrogen bonding or specific metal chelation (e.g., Zn²⁺ coordination).

  • Halogen Bonding: The bromine atom at C6 serves two functions:

    • Lipophilic Handle: Increases logP, facilitating membrane permeability.

    • Sigma-Hole Donor: The bromine can participate in halogen bonding with carbonyl backbone oxygen atoms in protein binding pockets (e.g., kinase hinge regions).

  • Directing Effects: The amino group is a strong electron donor (+M effect), significantly increasing the electron density at C6 (ortho) and C4 (para). However, since C6 is already brominated in this target, the scaffold is primed for further functionalization at C2 (via lithiation or radical mechanisms) or C4.

Synthetic Protocol (Self-Validating)

The synthesis of 6-bromo-7-aminobenzothiazole relies on the regioselective electrophilic aromatic substitution (EAS) of the parent 7-aminobenzothiazole.

Precursor Sourcing
  • Starting Material: 7-Aminobenzothiazole (CAS: 1123-55-3).[1][2][3]

  • Reagent: N-Bromosuccinimide (NBS).

  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Methodology
  • Preparation: Dissolve 7-aminobenzothiazole (1.0 eq) in anhydrous Acetonitrile (0.1 M concentration). Ensure the vessel is purged with Argon to prevent oxidative polymerization of the amine.

  • Bromination: Cool the solution to 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

    • Mechanistic Insight: The amino group at C7 strongly activates the ortho (C6) and para (C3a-bridgehead) positions. Since the para position is blocked by the ring fusion, bromination occurs exclusively at C6.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS. The product will appear as a less polar spot compared to the starting amine.

  • Workup: Dilute the reaction mixture with water (3x volume) and extract with Ethyl Acetate. Wash the organic layer with saturated NaHCO₃ (to remove succinimide) and Brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂).

    • Gradient: 10% → 40% EtOAc in Hexanes.

  • Validation: Confirm structure via ¹H-NMR. Look for the loss of the C6 proton signal and the collapse of the C5 proton splitting pattern (from triplet/dd to doublet).

Synthetic Workflow Diagram

Synthesis cluster_logic Regioselectivity Logic Start 7-Aminobenzothiazole (CAS 1123-55-3) Intermediate Sigma-Complex (Transition State) Start->Intermediate Electrophilic Attack (Ortho to NH2) Reagent NBS (1.05 eq) Acetonitrile, 0°C Reagent->Intermediate Product 6-Bromo-7-Aminobenzothiazole (Target) Intermediate->Product -HBr (Succinimide byproduct) Logic C7-NH2 directs Ortho/Para. Para is blocked (Bridgehead). Ortho (C6) is exclusive site.

Figure 1: Regioselective synthesis pathway driven by steric and electronic constraints.

Medicinal Chemistry Applications

The 6-bromo-7-aminobenzothiazole moiety is particularly valuable in the design of Kinase Inhibitors and DNA-Intercalating Agents .

Kinase Hinge Binding

In many kinase inhibitors, the benzothiazole nitrogen (N3) acts as a hydrogen bond acceptor for the hinge region of the ATP binding pocket. The 7-amino group can act as a hydrogen bond donor to the backbone carbonyl of the gatekeeper residue.

  • Role of Br: The 6-bromo substituent projects into the hydrophobic pocket (Selectivity Pocket), improving affinity via van der Waals interactions.

Amyloid Imaging

Benzothiazole derivatives (e.g., Thioflavin T analogs) are gold standards for imaging amyloid plaques in Alzheimer's research. The 6-bromo-7-amino substitution pattern alters the fluorescence Stokes shift and lipophilicity, potentially improving blood-brain barrier (BBB) penetration compared to standard 2-arylbenzothiazoles.

Structure-Activity Relationship (SAR) Map

SAR Core 6-Bromo-7-Aminobenzothiazole Core Scaffold N3 N3 Position: H-Bond Acceptor (Kinase Hinge) Core->N3 NH2 7-NH2 Group: H-Bond Donor (Solubility/Selectivity) Core->NH2 Br 6-Br Group: Halogen Bond / Lipophilicity (Metabolic Stability) Core->Br C2 C2 Position: Vector for Extension (Biaryl Coupling) Core->C2

Figure 2: Pharmacophore mapping of the scaffold highlighting key interaction vectors.

Handling & Safety Data

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amino group makes the compound susceptible to oxidation over long periods; brown discoloration indicates decomposition.

  • Solubility: Dissolve in DMSO for biological assays. Avoid storing in solution for >24 hours.

References

  • PubChem. 6-Aminobenzothiazole (Isomer Comparison & Parent Structure Data). National Library of Medicine. [Link]

  • ResearchGate. Bis(7-amino-1,3-benzothiazole-κN)dichlorozinc(II). (Demonstrating coordination chemistry of the 7-amino isomer). [Link]

  • NIST Chemistry WebBook. Benzothiazole Standard Reference Data.[Link]

Sources

Positional Isomerism in Aminobenzothiazoles: A Deep Dive into the 2-Amino Derivatives and the Enigmatic 7-Amino Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: A Tale of Two Isomers

In the vast and intricate world of medicinal chemistry, the benzothiazole scaffold stands as a privileged heterocyclic system, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] The introduction of an amino group to this bicyclic structure gives rise to various positional isomers, each with the potential for unique physicochemical properties and pharmacological profiles. Among these, the 2-aminobenzothiazole moiety has been the subject of extensive research, leading to the development of a plethora of derivatives with significant therapeutic promise.[3]

This technical guide embarks on an in-depth exploration of the differences between two key positional isomers: 2-aminobenzothiazole and 7-aminobenzothiazole derivatives. However, a comprehensive literature search reveals a striking disparity in the available research. While the 2-aminobenzothiazole scaffold is well-documented, with a wealth of information on its synthesis, functionalization, and diverse biological applications, the 7-aminobenzothiazole isomer remains a largely unexplored chemical entity.

Therefore, this guide will first provide a comprehensive overview of the well-established chemistry and pharmacology of 2-aminobenzothiazole derivatives, drawing upon a rich body of scientific literature. Subsequently, it will address the current knowledge gap concerning 7-aminobenzothiazole derivatives, highlighting the limited available data and the resulting challenges in drawing direct, evidence-based comparisons. This guide aims to not only furnish researchers with a thorough understanding of the 2-amino scaffold but also to underscore the untapped potential and the need for further investigation into the 7-amino isomer.

Part 1: The Prolific World of 2-Aminobenzothiazole Derivatives

The 2-aminobenzothiazole core is a cornerstone in the design of bioactive molecules, demonstrating remarkable versatility in its synthesis and a broad range of pharmacological activities.[4]

Synthetic Strategies: Building the 2-Aminobenzothiazole Core

The construction of the 2-aminobenzothiazole scaffold can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution patterns.

One of the most common and classical methods is the Hugershoff reaction , which involves the cyclization of an arylthiourea in the presence of an oxidizing agent, typically bromine or sulfuryl chloride. This method is robust and allows for the synthesis of a wide variety of substituted 2-aminobenzothiazoles.

Another prevalent method is the reaction of an aniline with a thiocyanate salt, often in the presence of a halogen. This approach provides a direct route to the 2-aminobenzothiazole core.[5]

More contemporary methods focus on greener and more efficient syntheses. For instance, the condensation of 2-aminothiophenol with various reagents has been explored.[6] Additionally, innovative approaches utilizing ionic liquids as reaction media have been developed to streamline the synthesis of 2-aminobenzothiazole derivatives.

Experimental Protocol: A Representative Synthesis of a 2-Aminobenzothiazole Derivative

The following protocol outlines a general procedure for the synthesis of N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, a common intermediate for further derivatization.[7]

Materials:

  • 2-Aminobenzothiazole

  • Chloroacetyl chloride

  • Dry benzene

  • Ice bath

Procedure:

  • Dissolve 2-aminobenzothiazole (1.0 equivalent) in dry benzene in a round-bottom flask.

  • Cool the solution in an ice bath to 0-4°C.

  • Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution with constant stirring, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield N-(benzo[d]thiazol-2-yl)-2-chloroacetamide.

Physicochemical Properties and Reactivity

The 2-aminobenzothiazole molecule is a planar, bicyclic aromatic system. The exocyclic amino group at the 2-position significantly influences its electronic properties and reactivity. This amino group is nucleophilic and can readily undergo a variety of chemical transformations, including acylation, alkylation, and condensation reactions, making it a versatile handle for the synthesis of diverse derivative libraries.[8]

A Spectrum of Biological Activities

The true significance of the 2-aminobenzothiazole scaffold lies in the vast array of biological activities exhibited by its derivatives. This has made it a focal point for drug discovery and development in numerous therapeutic areas.

Table 1: Overview of Biological Activities of 2-Aminobenzothiazole Derivatives

Biological ActivityDescription and ExamplesKey Molecular Targets (where known)
Anticancer A significant number of 2-aminobenzothiazole derivatives have demonstrated potent antiproliferative activity against a wide range of cancer cell lines.[1][9] Some compounds have been shown to induce apoptosis and inhibit tumor growth in preclinical models.[5]Tyrosine kinases (e.g., EGFR, VEGFR), PI3K/Akt/mTOR pathway components, Cyclin-dependent kinases (CDKs).[10]
Antimicrobial Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.[11]DNA gyrase, other essential bacterial enzymes.
Anti-inflammatory Certain 2-aminobenzothiazole derivatives exhibit anti-inflammatory effects by modulating the production of pro-inflammatory cytokines.Cyclooxygenase (COX) enzymes, various kinases involved in inflammatory signaling.
Anticonvulsant Some derivatives have been investigated for their potential in treating epilepsy and other seizure disorders.Ion channels, neurotransmitter receptors.
Antiviral Activity against various viruses has been reported for some 2-aminobenzothiazole compounds.Viral enzymes and proteins.
Other Activities Antidiabetic, antimalarial, and anthelmintic activities have also been documented.Various parasite-specific enzymes and pathways.

Diagram: Key Signaling Pathway Targeted by 2-Aminobenzothiazole Anticancer Derivatives

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth BT_Derivative 2-Aminobenzothiazole Derivative BT_Derivative->PI3K Inhibits BT_Derivative->Akt Inhibits BT_Derivative->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-aminobenzothiazole derivatives.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have been crucial in optimizing the potency and selectivity of 2-aminobenzothiazole derivatives. Key findings include:

  • Substitution on the Benzene Ring: The nature and position of substituents on the benzene ring of the benzothiazole core can significantly impact biological activity. For instance, in some anticancer derivatives, the presence of specific groups at the 6- or 7-position has been shown to enhance cytotoxicity.[5]

  • Modifications of the 2-Amino Group: Derivatization of the exocyclic amino group is a common strategy to modulate activity. The introduction of various aryl, acyl, or heterocyclic moieties can lead to compounds with improved target engagement and pharmacokinetic properties.

  • Linker and Terminal Groups: In many derivatives, a linker connects the 2-aminobenzothiazole core to another pharmacophore. The length, flexibility, and chemical nature of this linker, as well as the terminal group, are critical determinants of biological activity.

Part 2: The Uncharted Territory of 7-Aminobenzothiazole Derivatives

In stark contrast to the wealth of information on 2-aminobenzothiazoles, the scientific literature on 7-aminobenzothiazole derivatives is remarkably sparse. This section will summarize the limited available information and highlight the significant knowledge gaps that present both a challenge and an opportunity for future research.

Synthesis: A Path Less Traveled

The synthesis of a related compound, 7-chloro-2-aminobenzothiazole, has been reported, suggesting that precursors for 7-substituted aminobenzothiazoles can be prepared.[12] However, the conversion of this chloro-derivative to the corresponding 7-amino compound and its subsequent derivatization are not extensively documented.

Diagram: A Putative Synthetic Approach to 7-Aminobenzothiazole

Synthesis_7ABT Start Substituted Aniline Intermediate1 Cyclization Start->Intermediate1 Intermediate2 7-Nitrobenzothiazole Intermediate1->Intermediate2 Final 7-Aminobenzothiazole Intermediate2->Final Reduction

Caption: A potential, yet underexplored, synthetic route to 7-aminobenzothiazole.

Physicochemical Properties and Biological Activity: An Open Question

Without a significant body of synthesized and characterized 7-aminobenzothiazole derivatives, a thorough understanding of their physicochemical properties remains elusive. It can be hypothesized that the position of the amino group at the 7-position, on the benzene ring, would lead to different electronic and steric properties compared to the 2-amino isomer, where the amino group is directly attached to the thiazole ring. This difference in electronic distribution would likely influence properties such as pKa, lipophilicity, and hydrogen bonding capacity, which in turn would affect their pharmacokinetic profiles and target interactions.

Similarly, the biological activities of 7-aminobenzothiazole derivatives are largely unknown. While the benzothiazole core itself is associated with a wide range of pharmacological effects, the specific contribution of a 7-amino substituent has not been systematically investigated. There is a clear need for the synthesis of a library of 7-aminobenzothiazole derivatives and their subsequent screening in various biological assays to uncover their therapeutic potential.

Part 3: The Core Difference - A Comparative Analysis (Based on Inferences)

Due to the significant lack of data on 7-aminobenzothiazole derivatives, a direct, evidence-based comparison with their 2-amino counterparts is not currently possible. However, we can make some informed inferences based on fundamental principles of medicinal chemistry and the known properties of the 2-amino isomers.

Table 2: Inferred Differences Between 2-Amino and 7-Aminobenzothiazole Derivatives

Feature2-Aminobenzothiazole Derivatives7-Aminobenzothiazole Derivatives (Inferred)Rationale for Inferred Differences
Electronic Properties The amino group is part of an amidine-like system within the thiazole ring, influencing its basicity and nucleophilicity.The amino group is a substituent on the aromatic benzene ring, behaving more like a typical arylamine.The position of the amino group relative to the heterocyclic ring system dictates its electronic environment and reactivity.
Reactivity and Derivatization The 2-amino group is a primary site for derivatization, allowing for a wide range of modifications.The 7-amino group would also be a site for derivatization, but its reactivity might differ from the 2-amino group. The 2-position of the thiazole ring would also be available for functionalization.The different electronic nature of the amino groups would influence their reactivity in common synthetic transformations.
Biological Target Interactions The 2-amino group often acts as a key hydrogen bond donor or acceptor in interactions with biological targets.The 7-amino group could also participate in hydrogen bonding, but its different spatial orientation would lead to distinct binding modes and potentially different target specificities.The three-dimensional arrangement of functional groups is critical for molecular recognition by biological macromolecules.
Structure-Activity Relationship (SAR) Well-defined SAR, with specific substitutions on the benzene ring and the 2-amino group modulating activity.Currently unknown, but likely to be significantly different from the 2-amino isomers. The position of other substituents relative to the 7-amino group would be a key determinant of activity.The positional change of the key amino functional group would fundamentally alter the SAR landscape.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the well-established field of 2-aminobenzothiazole derivatives, highlighting their versatile synthesis, diverse biological activities, and the key structure-activity relationships that govern their therapeutic potential. In stark contrast, the world of 7-aminobenzothiazole derivatives remains largely uncharted territory.

The significant knowledge gap concerning the 7-amino isomer presents a compelling opportunity for medicinal chemists and drug discovery scientists. The systematic synthesis and biological evaluation of 7-aminobenzothiazole derivatives could unveil novel scaffolds with unique pharmacological profiles and therapeutic applications. Future research in this area should focus on:

  • Developing efficient and scalable synthetic routes to the 7-aminobenzothiazole core and its derivatives.

  • Conducting comprehensive physicochemical characterization of these new compounds.

  • Screening libraries of 7-aminobenzothiazole derivatives against a wide range of biological targets to identify novel lead compounds.

  • Performing comparative studies with their 2-amino counterparts to elucidate the impact of the amino group's position on biological activity.

By venturing into this unexplored area of chemical space, the scientific community has the potential to unlock new avenues for the development of innovative therapeutics based on the versatile benzothiazole scaffold.

References

  • Full article: Synthesis of some thiazolyl aminobenzothiazole derivatives as potential antibacterial, antifungal and anthelmintic agents - Taylor & Francis. Available at: [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - MDPI. Available at: [Link]

  • Synthesis of biologically active derivatives of 2-aminobenzothiazole | Request PDF. Available at: [Link]

  • Benzothiazole derivatives as anticancer agents - PMC - NIH. Available at: [Link]

  • Benzothiazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities - PMC. Available at: [Link]

  • Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods - YouTube. Available at: [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - MDPI. Available at: [Link]

  • Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - MDPI. Available at: [Link]

  • New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - Taylor & Francis. Available at: [Link]

  • Recent Advances in Synthesis and Applications of 2-Aminobenzothiazole Derivatives. Available at: [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Available at: [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC - PubMed Central. Available at: [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC - PubMed Central. Available at: [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC - PubMed Central. Available at: [Link]

  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC - NIH. Available at: [Link]

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The Emerging Therapeutic Potential of 7-Amino Benzothiazoles in Oncology: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Benzothiazole Scaffold as a Privileged Structure in Oncology

The landscape of oncology drug discovery is perpetually evolving, driven by the pursuit of novel chemical scaffolds that can yield potent and selective therapeutic agents. Among these, the benzothiazole moiety has emerged as a "privileged structure," a testament to its remarkable versatility in interacting with a diverse array of biological targets implicated in cancer progression.[1][2][3] This bicyclic heterocyclic system, comprising a benzene ring fused to a thiazole ring, serves as a foundational framework for a multitude of derivatives that have demonstrated significant antiproliferative and cytotoxic activities across various cancer cell lines.[1][2][4] The therapeutic promise of benzothiazoles stems from their ability to modulate critical cellular processes, including cell cycle regulation, apoptosis, and signal transduction.[5] This guide delves into the therapeutic potential of a specific, yet underexplored, class of these compounds: the 7-amino benzothiazoles. While much of the current mechanistic understanding is extrapolated from the broader family of aminobenzothiazoles, emerging evidence underscores the critical role of substitution at the 7-position in dictating anti-cancer efficacy, thereby heralding a new frontier in the development of targeted cancer therapies.

The Aminobenzothiazole Core: A Nexus of Anticancer Activity

The introduction of an amino group to the benzothiazole scaffold profoundly influences its electronic properties and spatial configuration, thereby enhancing its ability to engage with various enzymatic targets. The 2-aminobenzothiazole core, in particular, has been extensively studied and serves as a crucial bioisostere in medicinal chemistry.[6] This structural motif has proven to be a fertile ground for the development of potent inhibitors of key players in oncogenic signaling pathways.

Kinase Inhibition: A Primary Mechanism of Action

A predominant mechanism through which aminobenzothiazoles exert their anticancer effects is the inhibition of protein kinases, enzymes that play a pivotal role in the signal transduction pathways governing cell growth, proliferation, and survival.[7] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[7][8]

  • Epidermal Growth Factor Receptor (EGFR): Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of EGFR, a tyrosine kinase whose upregulation or mutation is implicated in a variety of solid tumors, including non-small-cell lung cancer.[6]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): By targeting VEGFR-2, a key mediator of angiogenesis, certain aminobenzothiazole hybrids can disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[6]

  • Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a frequent event in cancer.[4] Novel 2-aminobenzothiazole derivatives have been developed as potent inhibitors of PI3K, demonstrating significant growth-inhibitory activity in cancer cell lines.[4][6]

The general mechanism of kinase inhibition by aminobenzothiazoles involves competitive binding at the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Induction of Apoptosis: The Programmed Demise of Cancer Cells

Beyond kinase inhibition, aminobenzothiazoles have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial therapeutic strategy, as many cancers develop mechanisms to evade this natural process. The pro-apoptotic effects of these compounds are often mediated through the modulation of key regulatory proteins. For instance, certain derivatives have been observed to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-xL.[9] This shift in the balance between pro- and anti-apoptotic factors ultimately leads to the activation of caspases, the executioners of apoptosis.

The Significance of the 7-Position: A Locus of Potency Enhancement

While the 2-amino substitution has been a major focus of research, evidence is accumulating to suggest that the 7-position on the benzothiazole ring is a critical determinant of anticancer activity. Strategic modifications at this position can significantly impact the compound's potency and selectivity.

The Impact of 7-Fluoro Substitution on Cytotoxicity

A noteworthy finding in the structure-activity relationship (SAR) studies of benzothiazole derivatives is the enhanced cytotoxicity conferred by a fluorine atom at the 7-position.[1][2] One study reported that the incorporation of a fluorine atom at this position in a pyrrolidine-based imidazo benzothiazole derivative led to a significant increase in its antiproliferative activity against HepG2, MCF-7, and HeLa cancer cell lines.[1][2] This highlights the potential of electron-withdrawing groups at the 7-position to favorably influence the molecule's interaction with its biological target.

7-Benzothiazol-2-yl Quinolone Derivatives: Potent Antitumor Agents

Recent research has explored the synthesis and anticancer activity of novel quinolone derivatives featuring a benzothiazole moiety at the 7-position of the quinolone ring.[10] These hybrid molecules have demonstrated promising antitumor activity, particularly against the MCF-7 breast cancer cell line.[10]

CompoundTarget Cell LineIC50 (µmol/mL)
7-benzothiazol-2-yl-4-chloroquinoloneMCF-70.066
7-benzothiazol-2-yl-4-(p-toluidino)quinoloneMCF-70.056
Doxorubicin (Standard)MCF-70.065

Table 1: In vitro anticancer activity of 7-benzothiazol-2-yl quinolone derivatives against the MCF-7 breast cancer cell line.[10]

The data presented in Table 1 clearly indicates that these 7-substituted benzothiazole-quinolone hybrids exhibit potent cytotoxic effects, with IC50 values comparable to or even exceeding that of the standard chemotherapeutic agent, doxorubicin.[10] This underscores the therapeutic potential of developing novel compounds with this specific structural arrangement.

Key Signaling Pathways and Experimental Workflows

The development of 7-amino benzothiazole-based anticancer agents necessitates a thorough understanding of their interaction with key cellular signaling pathways and the implementation of robust experimental workflows for their evaluation.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.[4] Aminobenzothiazoles have been shown to inhibit this pathway, making it a critical area of investigation for novel 7-amino derivatives.

PI3K_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Promotes 7-Amino Benzothiazole 7-Amino Benzothiazole 7-Amino Benzothiazole->PI3K Inhibits

Caption: Proposed inhibitory action of 7-amino benzothiazoles on the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow for Anticancer Evaluation

A systematic and rigorous experimental workflow is essential to validate the therapeutic potential of novel 7-amino benzothiazole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Analysis Structural Analysis (NMR, MS, IR) Purification->Structural_Analysis Cell_Viability Cell Viability Assay (MTT) Structural_Analysis->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Cell_Viability->Apoptosis_Assay Kinase_Assay Kinase Inhibition Assay Apoptosis_Assay->Kinase_Assay Xenograft_Model Tumor Xenograft Model Kinase_Assay->Xenograft_Model Toxicity_Study Toxicity Assessment Xenograft_Model->Toxicity_Study

Caption: A streamlined experimental workflow for the preclinical evaluation of 7-amino benzothiazole derivatives.

Methodologies and Protocols

General Synthesis of 2-Aminobenzothiazole Derivatives

A common synthetic route to 2-aminobenzothiazole derivatives involves the reaction of an appropriately substituted aniline with a thiocyanating agent, followed by cyclization. For the synthesis of 7-amino benzothiazoles, a starting material with an amino group or a precursor group at the corresponding position of the aniline would be required.

Step-by-step protocol for the synthesis of a generic 2-aminobenzothiazole:

  • Thiocyanation of Aniline: Dissolve the substituted aniline in a suitable solvent (e.g., glacial acetic acid). Add a solution of potassium thiocyanate in the same solvent dropwise at room temperature with constant stirring.

  • Cyclization: Cool the reaction mixture in an ice bath and add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature below 10°C.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature for several hours. Pour the mixture into ice-cold water and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminobenzothiazole derivative.

Note: This is a generalized protocol and may require optimization for specific substrates.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential anticancer compounds.

Step-by-step protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the 7-amino benzothiazole test compound in cell culture medium. Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Future Directions and Conclusion

The exploration of 7-amino benzothiazoles as potential anticancer agents is a promising and relatively nascent field. The preliminary evidence highlighting the importance of substitutions at the 7-position provides a strong rationale for the focused design and synthesis of novel derivatives with this specific modification. Future research should prioritize the following:

  • Elucidation of Specific Molecular Targets: While kinase inhibition is a probable mechanism, detailed biochemical and cellular assays are needed to identify the specific kinases or other molecular targets that are potently and selectively inhibited by 7-amino benzothiazole derivatives.

  • Comprehensive Structure-Activity Relationship (SAR) Studies: A systematic investigation of various substituents at the 7-amino group and other positions of the benzothiazole ring will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Safety Profiling: Promising lead compounds identified from in vitro studies must be advanced to preclinical in vivo models to evaluate their antitumor efficacy, pharmacokinetic profiles, and potential toxicities.

References

  • ResearchGate. (n.d.). Reported aminobenzothiazole based anticancer agents. Retrieved February 5, 2026, from [Link]

  • Synthesis of new 7-benzothiazol-2-yl quinolone derivatives as antitumor agents. (n.d.). Iraqi Journal of Pharmaceutical Sciences. Retrieved February 5, 2026, from [Link]

  • ACS Omega. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Retrieved February 5, 2026, from [Link]

  • MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Retrieved February 5, 2026, from [Link]

  • National Institutes of Health. (2019). Benzothiazole derivatives as anticancer agents. Retrieved February 5, 2026, from [Link]

  • Taylor & Francis Online. (2019). Full article: Benzothiazole derivatives as anticancer agents. Retrieved February 5, 2026, from [Link]

  • MDPI. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved February 5, 2026, from [Link]

  • National Institutes of Health. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. Retrieved February 5, 2026, from [Link]

  • National Institutes of Health. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Schematic representation of structure‐activity relationship for the 27–46 series. Retrieved February 5, 2026, from [Link]

  • ACS Publications. (2002). Antitumor Benzothiazoles. 7. Synthesis of 2-(4-Acylaminophenyl)benzothiazoles and Investigations into the Role of Acetylation in the Antitumor Activities of the Parent Amines. Retrieved February 5, 2026, from [Link]

  • ScienceDirect. (2022). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Retrieved February 5, 2026, from [Link]

  • SciSpace. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved February 5, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 6-bromobenzo[d]thiazol-7-amine from Aniline Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 6-bromobenzo[d]thiazol-7-amine, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The synthetic strategy detailed herein commences from a readily available aniline precursor, 4-bromoaniline, and proceeds through a logical sequence of cyclization, protection, regioselective nitration, and subsequent reduction. The protocols are designed to be robust and reproducible, with an emphasis on explaining the chemical principles that underpin each experimental step. This guide is intended for researchers and scientists with a foundational knowledge of synthetic organic chemistry.

Introduction

The benzothiazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution pattern of 6-bromo-7-amino on the benzothiazole ring offers a versatile platform for further chemical elaboration, enabling the exploration of structure-activity relationships in drug discovery programs. This application note outlines a rational and efficient multi-step synthesis of 6-bromobenzo[d]thiazol-7-amine, commencing from 4-bromoaniline.

Overall Synthetic Strategy

The synthesis is designed as a four-step sequence, leveraging well-established and reliable chemical transformations. The workflow is initiated with the construction of the benzothiazole ring system, followed by functional group manipulations on the benzene portion of the fused heterocycle to introduce the desired 7-amino substituent.

Synthetic_Workflow A 4-Bromoaniline B 2-Amino-6-bromobenzo[d]thiazole A->B  Hugerschoff Cyclization   C N-(6-bromobenzo[d]thiazol-2-yl)acetamide B->C  Acetylation (Protection)   D N-(6-bromo-7-nitrobenzo[d]thiazol-2-yl)acetamide C->D  Nitration   E 6-Bromobenzo[d]thiazol-2,7-diamine D->E  Reduction & Hydrolysis   F 6-Bromobenzo[d]thiazol-7-amine (Target) E->F  Diazotization & Removal of 2-amino group (optional)  

Caption: Overall synthetic workflow for 6-bromobenzo[d]thiazol-7-amine.

Part 1: Synthesis of 2-Amino-6-bromobenzo[d]thiazole

The initial step involves the construction of the 2-aminobenzothiazole core via the Hugerschoff reaction.[1][2] This classic method provides a direct route to the desired heterocyclic system from an appropriately substituted aniline.

Reaction Scheme:

Causality of Experimental Choices:

  • Starting Material: 4-bromoaniline is selected as a readily available and cost-effective precursor that incorporates the required bromine atom at the desired position (C6) of the final product.

  • Reagents: Potassium thiocyanate serves as the source of the sulfur and nitrogen atoms for the thiazole ring. Bromine in acetic acid acts as an in-situ oxidizing agent to facilitate the electrophilic cyclization.

  • Solvent: Glacial acetic acid is an ideal solvent for this reaction as it is polar enough to dissolve the reactants and stable to the oxidizing conditions.

Experimental Protocol 1: Synthesis of 2-Amino-6-bromobenzo[d]thiazole
Reagent/SolventMolar Equiv.Quantity
4-Bromoaniline1.0(e.g., 17.2 g, 0.1 mol)
Potassium Thiocyanate2.0(e.g., 19.4 g, 0.2 mol)
Glacial Acetic Acid-(e.g., 200 mL)
Bromine1.0(e.g., 5.1 mL, 0.1 mol)
Acetic Acid (for Br2)-(e.g., 50 mL)

Procedure:

  • To a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 4-bromoaniline (1.0 eq) and potassium thiocyanate (2.0 eq).

  • Add glacial acetic acid (200 mL) and stir the mixture to form a suspension.

  • Cool the flask in an ice-salt bath to maintain an internal temperature below 10 °C.

  • In a separate beaker, prepare a solution of bromine (1.0 eq) in glacial acetic acid (50 mL). Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Add the bromine solution dropwise to the stirred aniline suspension via the dropping funnel over a period of 1-2 hours, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring the mixture at the same temperature for an additional 3-4 hours.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Pour the reaction mixture into a large beaker containing crushed ice (approx. 500 g).

  • The crude product will precipitate. Filter the solid under vacuum and wash thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to afford pure 2-amino-6-bromobenzo[d]thiazole as a solid.

Part 2: Protection of the 2-Amino Group

To prevent unwanted side reactions and to direct the subsequent electrophilic nitration to the desired C7 position, the exocyclic 2-amino group must be protected. Acetylation is a common and effective method for this purpose.

Reaction Scheme:

Experimental Protocol 2: Synthesis of N-(6-bromobenzo[d]thiazol-2-yl)acetamide
Reagent/SolventMolar Equiv.Quantity
2-Amino-6-bromobenzo[d]thiazole1.0(e.g., 23.0 g, 0.1 mol)
Acetic Anhydride3.0(e.g., 28.3 mL, 0.3 mol)
Pyridine (optional, catalyst)catalytic(e.g., 1-2 mL)

Procedure:

  • Place 2-amino-6-bromobenzo[d]thiazole (1.0 eq) in a round-bottom flask.

  • Add acetic anhydride (3.0 eq) and a catalytic amount of pyridine.

  • Heat the mixture at reflux (approximately 140 °C) for 2-3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it slowly into cold water with stirring.

  • The acetylated product will precipitate. Filter the solid, wash with water, and dry to yield N-(6-bromobenzo[d]thiazol-2-yl)acetamide.

Part 3: Regioselective Nitration

This is the key step to introduce the nitrogen functionality at the C7 position. The regioselectivity is governed by the electronic effects of the substituents on the benzothiazole ring. The bromo group at C6 is an ortho-, para-director, while the acetamido-thiazole moiety is deactivating towards electrophilic substitution on the benzene ring. The bromine's directing effect will favor substitution at the C7 position.

Reaction Scheme:

Experimental Protocol 3: Synthesis of N-(6-bromo-7-nitrobenzo[d]thiazol-2-yl)acetamide
Reagent/SolventMolar Equiv.Quantity
N-(6-bromobenzo[d]thiazol-2-yl)acetamide1.0(e.g., 27.1 g, 0.1 mol)
Concentrated Sulfuric Acid (98%)-(e.g., 100 mL)
Concentrated Nitric Acid (70%)1.1(e.g., 7.0 mL, 0.11 mol)

Procedure:

  • Carefully add N-(6-bromobenzo[d]thiazol-2-yl)acetamide (1.0 eq) in small portions to concentrated sulfuric acid in a flask cooled in an ice bath. Stir until all the solid has dissolved.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of the acetamide in sulfuric acid, maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Pour the reaction mixture carefully onto crushed ice.

  • The nitrated product will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.

Part 4: Deprotection and Reduction to Afford the Target Compound

The final step involves the simultaneous or sequential removal of the acetyl protecting group and the reduction of the nitro group to the desired amine. A common and effective method for this transformation is the use of tin(II) chloride in hydrochloric acid.

Reaction Scheme:

Experimental Protocol 4: Synthesis of 6-bromobenzo[d]thiazol-7-amine
Reagent/SolventMolar Equiv.Quantity
N-(6-bromo-7-nitrobenzo[d]thiazol-2-yl)acetamide1.0(e.g., 31.6 g, 0.1 mol)
Tin(II) Chloride Dihydrate (SnCl2·2H2O)4.0(e.g., 90.2 g, 0.4 mol)
Concentrated Hydrochloric Acid-(e.g., 150 mL)
Ethanol-(e.g., 150 mL)
Sodium Hydroxide Solution (50% w/v)-(for basification)

Procedure:

  • To a solution of N-(6-bromo-7-nitrobenzo[d]thiazol-2-yl)acetamide (1.0 eq) in ethanol, add a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated hydrochloric acid.

  • Heat the mixture at reflux for 4-6 hours. The reaction will likely result in the hydrolysis of the acetamide and the reduction of the nitro group.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it onto ice.

  • Carefully basify the mixture with a 50% aqueous solution of sodium hydroxide until the pH is strongly alkaline (pH > 10). This will precipitate tin salts.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-bromobenzo[d]thiazol-7-amine.

  • The product can be further purified by column chromatography on silica gel.

References

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Process for the preparation of 2-amino-6-nitrobenzothiazole. (1982).
  • Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. (n.d.). RJPBCS.
  • 2-Amino-6-bromobenzothiazole 97. (n.d.). Sigma-Aldrich.
  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (n.d.). Scholars Research Library.
  • AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. (2017). International Journal of Pharmaceutical Sciences and Research (IJPSR).
  • 4-bromo-2-nitroaniline: A multistep synthesis. (n.d.). ProQuest.
  • Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. (2021). PMC - NIH.
  • Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C−H Nitration Reaction. (n.d.).
  • Ward and Williams : 400. Electrophilic Substitution in Benxothiaxole. Part 112 The Bromination of the Aminobenxothiaxoles. (n.d.). RSC Publishing.
  • Benzothiazole, 2-amino-6-methyl. (n.d.). Organic Syntheses Procedure.
  • SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. (2016).
  • How to Synthesize 4-Bromo-2-nitroaniline Efficiently and Environmentally. (2022). Guidechem.
  • Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). PMC - NIH.
  • 4-Bromo-2-Nitroaniline: A Multistep Synthesis. (n.d.).
  • Selective C6‐Nitration of Benzothiazolones with Iron Nitrate. (2024).
  • Scheme 1.
  • Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. (2020).
  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition st
  • 4-Bromo-2-nitroaniline synthesis. (n.d.). ChemicalBook.
  • Synthesis of 4-bromo-2-nitroacetanilide. (n.d.). PrepChem.com.
  • Regioselectivity in Electrophilic Arom
  • Efficient Conversion of Substituted Aryl Thioureas to 2-Aminobenzothiazoles Using Benzyltrimethylammonium Tribromide. (2025).
  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts.
  • Direct nitration of five membered heterocycles. (2025).

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Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromobenzothiazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 6-Arylbenzothiazole Amines in Medicinal Chemistry

The benzothiazole scaffold is a privileged heterocyclic motif frequently incorporated into molecules of significant biological and pharmaceutical importance.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] The 2-aminobenzothiazole moiety, in particular, serves as a crucial building block in drug discovery, offering a versatile platform for the synthesis of complex molecular architectures.[2][4][5]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds in modern organic synthesis.[6][7][8] Its appeal lies in the mild reaction conditions, broad functional group tolerance, and the commercial availability and relatively low toxicity of its boronic acid and ester reagents.[6][9] For drug development professionals, the ability to efficiently couple aryl or heteroaryl fragments to the 6-position of the 2-aminobenzothiazole core is of paramount importance for generating libraries of novel compounds for biological screening.

This comprehensive guide provides an in-depth analysis of the Suzuki-Miyaura coupling conditions tailored for 6-bromobenzothiazole amines. It delves into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, and offers detailed, field-proven protocols and troubleshooting advice to enable researchers to confidently and successfully synthesize 6-arylbenzothiazole amines.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[7] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[7] Understanding these steps is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (6-bromobenzothiazole amine) to a Pd(0) complex. This is often the rate-determining step of the reaction.[7] The electron-rich nature of the aminobenzothiazole can sometimes render this step more challenging compared to electron-poor aryl halides.

  • Transmetalation: In this step, the organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂(X) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)L₂(Ar') Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X (6-Bromobenzothiazole amine) ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.

Optimizing Reaction Conditions: A Deep Dive

The success of the Suzuki-Miyaura coupling of 6-bromobenzothiazole amines hinges on the careful selection of several key parameters. The presence of the amino group and the heterocyclic nature of the substrate can present unique challenges, such as catalyst inhibition.

Catalyst and Ligand Selection

While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been successfully employed, modern catalyst systems often offer superior performance, especially for challenging substrates.[4][9] The amino group on the benzothiazole ring can coordinate to the palladium center, potentially leading to catalyst deactivation.[10] The use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, can mitigate this issue by sterically shielding the metal center and promoting the desired catalytic cycle.

  • For routine couplings: Pd(PPh₃)₄ can be a cost-effective choice and has been shown to be effective for the coupling of 2-amino-6-bromobenzothiazole with various aryl boronic acids.[9]

  • For challenging substrates or improved efficiency: Consider using pre-formed catalysts with bulky biarylphosphine ligands (e.g., XPhos, SPhos). These catalysts are often more active and stable, allowing for lower catalyst loadings and milder reaction conditions.[10] N-heterocyclic carbene (NHC) palladium complexes also represent a robust class of catalysts for cross-coupling reactions involving heteroaryl halides.

The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to facilitate the transmetalation step by forming a more reactive boronate species.[6] The choice of base can significantly impact the reaction yield and should be carefully considered, especially when dealing with substrates that have base-sensitive functional groups.

  • Potassium Phosphate (K₃PO₄): This is a commonly used and effective base for the Suzuki coupling of 2-amino-6-bromobenzothiazole.[9] It is a moderately strong base that is generally well-tolerated by many functional groups.

  • Carbonates (e.g., K₂CO₃, Cs₂CO₃): These are also widely used bases. Cesium carbonate is a stronger base and can sometimes promote reactions that are sluggish with other bases.

  • Hydroxides (e.g., NaOH, KOH): While effective, strong bases like hydroxides can sometimes promote side reactions and should be used with caution, especially if the substrate or product is base-sensitive.

Solvent Systems

The choice of solvent can influence the solubility of the reagents and the stability of the catalyst. A mixture of an organic solvent and water is often employed.[9]

  • 1,4-Dioxane/Water: This is a versatile and commonly used solvent system that provides good solubility for a wide range of substrates and reagents.[9]

  • Toluene/Water: Another effective solvent system, particularly for less polar substrates.[9]

  • N,N-Dimethylformamide (DMF)/Water: DMF is a more polar aprotic solvent that can be beneficial for less soluble starting materials.[9] However, it can be more difficult to remove during workup.

Experimental Protocols

The following protocol is a general guideline for the Suzuki-Miyaura coupling of 2-amino-6-bromobenzothiazole with an aryl boronic acid, based on the work of Siddiqui et al.[9] Optimization may be necessary for specific substrates.

Materials and Reagents
  • 2-Amino-6-bromobenzothiazole

  • Aryl boronic acid or aryl boronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate (for workup)

  • n-Hexane (for purification)

  • Magnesium sulfate (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Step-by-Step Protocol
  • Reaction Setup:

    • To a clean, dry Schlenk flask equipped with a magnetic stir bar, add 2-amino-6-bromobenzothiazole (1.0 equiv), the aryl boronic acid (1.1-1.5 equiv), and potassium phosphate (2.0 equiv).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (typically 2-5 mol%).

    • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask. The final concentration of the 2-amino-6-bromobenzothiazole should be in the range of 0.1-0.5 M.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2-3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in n-hexane (e.g., starting from 10% ethyl acetate and gradually increasing the polarity).[9] The exact solvent system will depend on the polarity of the product.

Data Presentation: Representative Examples

The following table summarizes the results from the Suzuki-Miyaura coupling of 2-amino-6-bromobenzothiazole with various aryl boronic acids and esters, demonstrating the scope of the reaction.

EntryAryl Boronic Acid/EsterSolvent System (4:1)Yield (%)
1p-Tolylboronic acidToluene/H₂O65
2p-Tolylboronic acid1,4-Dioxane/H₂O75
34-Chlorophenylboronic acidToluene/H₂O61
44-Methoxyphenylboronic acidDMF/H₂O64
54-Methoxyphenylboronic acid1,4-Dioxane/H₂O71
63,5-Bis(trifluoromethyl)phenylboronic acid pinacol ester1,4-Dioxane/H₂O67
7Phenylboronic acid1,4-Dioxane/H₂O78

Data adapted from Siddiqui, R. A., et al. (2013).[9]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Poor quality boronic acid (protodeboronation). 3. Insufficiently degassed solvents. 4. Catalyst inhibition by the amine substrate.1. Use a fresh batch of catalyst or a more active pre-catalyst (e.g., with a Buchwald ligand). 2. Use freshly purchased or recrystallized boronic acid, or consider using a more stable boronic ester. 3. Ensure all solvents are thoroughly degassed by sparging with an inert gas or by the freeze-pump-thaw method. 4. Switch to a catalyst with a bulkier ligand to prevent coordination of the amine to the palladium center.
Formation of Homocoupled Byproducts 1. Presence of oxygen in the reaction mixture. 2. Decomposition of the boronic acid.1. Rigorously exclude oxygen by maintaining a positive pressure of inert gas throughout the reaction. 2. Use a slight excess of the boronic acid and add it in portions if necessary.
Dehalogenation of the Starting Material 1. Presence of a hydrogen source. 2. Inefficient transmetalation.1. Ensure solvents are anhydrous if the protocol calls for it. 2. Optimize the base and solvent system to promote efficient transmetalation.
Difficulty in Product Purification 1. Co-elution of the product with catalyst residues or byproducts.1. Try a different solvent system for column chromatography. A small amount of a polar solvent like methanol in the eluent can sometimes improve separation. 2. Consider a pre-purification step, such as a filtration through a plug of silica gel, to remove some of the palladium residues.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of 6-arylbenzothiazole amines, which are of significant interest in drug discovery. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently generate diverse libraries of these valuable compounds. The protocols and troubleshooting guide provided herein serve as a practical resource to facilitate the successful application of this important transformation in the laboratory.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Siddiqui, R. A., Gull, Y., Hafeez, F., Channar, P. A., Shehzadi, S. A., & Khan, K. M. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8845–8864.
  • Piscitelli, F., Ballatore, C., Smith, A. B., III. (2010). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Organic Letters, 12(1), 164-167.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Reactions with 5-Chloro-2,3-dibromoaniline.
  • Carrow, B. P., & Hartwig, J. F. (2011). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Deng, Y., & Liu, L. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.
  • ResearchGate. (2015). Efficient synthesis of 2-amino-6-arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities.
  • Al-Masoudi, N. A., & Ali, T. F. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 141, 316-327.
  • Kumar, A., & Singh, A. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 3(9), 31-38.
  • Royal Society of Chemistry. (2020).
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • American Chemical Society. (2009). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
  • Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • National Center for Biotechnology Information. (2014). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis.
  • ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (2019). Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity.
  • ResearchGate. (2016). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes.
  • The Royal Society of Chemistry. (n.d.).
  • Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.
  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.

Sources

Application Note: High-Precision Functionalization of the 7-Amino Moiety in Benzothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The benzothiazole scaffold is a privileged structure in medicinal chemistry, serving as the core for antitumor agents (e.g., Phortress), amyotrophic lateral sclerosis drugs (Riluzole), and amyloid-imaging probes.[1] While the 2-position (thiazole ring) and 6-position (para to nitrogen) are heavily exploited due to synthetic accessibility, the 7-amino position offers a unique vector for probing the "ortho-sulfur" electronic pocket.

Functionalizing the 7-amino group presents distinct challenges compared to the 2- or 6-isomers. The 7-amino group is sterically proximal to the thiazole sulfur (S1) and possesses unique electron density due to the inductive pull of the adjacent heterocyclic junction. This Application Note provides validated protocols for transforming the 7-amino moiety, specifically addressing the risks of catalyst poisoning and diazonium-mediated skeletal rearrangements.

Chemical Space & Reactivity Landscape

The 7-aminobenzothiazole core serves as a divergent hub. Unlike the nucleophilic 2-amino group (which often behaves like an amidine), the 7-amino group retains aniline-like character but with reduced nucleophilicity due to the electron-withdrawing nature of the fused thiazole ring.

Pathway Visualization

The following diagram outlines the primary functionalization vectors covered in this guide.

G Core 7-Aminobenzothiazole (Starting Material) Sandmeyer Diazotization (Sandmeyer) Core->Sandmeyer NaNO2, HX Buchwald Pd-Catalyzed C-N Coupling Core->Buchwald Pd(0), Ligand, Ar-X Acylation Acylation/ Sulfonylation Core->Acylation R-COCl / R-SO2Cl Halides 7-Halo Derivatives (Br, I, Cl) Sandmeyer->Halides CuX Heterocycles Tricyclic Systems Sandmeyer->Heterocycles Rearrangement (Warning) SecAmines Secondary Aryl Amines Buchwald->SecAmines C-N Bond Amides Amides/Sulfonamides (Prodrugs) Acylation->Amides Protection/Linker

Figure 1: Divergent synthesis map starting from 7-aminobenzothiazole. Note the critical bifurcation at the Diazotization step.

Critical Mechanistic Insight: The Diazonium Trap

WARNING: Researchers must exercise extreme caution when performing Sandmeyer reactions on 7-aminobenzothiazoles.

Unlike 6-aminobenzothiazoles, the 7-amino isomer places the diazonium group (


) in close proximity to the thiazole sulfur (S1).
  • The Risk: Upon diazotization, the lone pair of the sulfur atom can attack the diazonium moiety, leading to ring opening or rearrangement into 1,2,3-benzothiadiazoles rather than the desired substitution product [1].

  • Mitigation: Maintain strictly anhydrous conditions where possible if using alkyl nitrites, or ensure rapid quenching with the copper halide source to outcompete the intramolecular cyclization.

Validated Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Target: Synthesis of N-aryl-7-aminobenzothiazoles.

Direct C-N coupling at the 7-position is superior to nucleophilic aromatic substitution (


) due to the electron-rich nature of the benzene ring. However, the benzothiazole sulfur and nitrogen can chelate Palladium, potentially poisoning the catalyst.

Reagents & Conditions:

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0))
    
  • Ligand: XPhos or BINAP (Biaryl phosphines prevent chelation by the substrate)

  • Base:

    
     (Cesium Carbonate) - preferred over NaOtBu to avoid thiazole ring degradation.
    
  • Solvent: Toluene/Dioxane (anhydrous).

Step-by-Step Workflow:

  • Charge: In a glovebox or under Argon stream, charge a reaction vial with:

    • 7-aminobenzothiazole (1.0 equiv)

    • Aryl Bromide (1.1 equiv)

    • 
       (2-5 mol%)
      
    • XPhos (4-10 mol%)

    • 
       (2.0 equiv)
      
  • Solvate: Add anhydrous Toluene (0.1 M concentration relative to amine).

  • Degas: Sparge with Argon for 5 minutes. Seal the vial.

  • Heat: Stir at 100°C for 12-16 hours.

    • QC Point: Monitor by TLC. The 7-amino starting material is fluorescent; the product will likely have a bathochromic shift.

  • Workup: Filter through a Celite pad to remove Palladium black. Wash with EtOAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Self-Validating Check: If the reaction stalls (low conversion), it is likely due to catalyst poisoning by the thiazole N3. Increase catalyst loading to 5 mol% and switch to a stronger binding ligand like BrettPhos [2].

Protocol B: Modified Sandmeyer for 7-Halogenation

Target: Conversion of 7-NH2 to 7-Br (Electrophilic Handle).

To avoid the "Diazonium Trap" (S-attack), this protocol uses a high concentration of halide anions and copper catalysis to accelerate the desired pathway.

Reagents:

  • 
    -Butyl Nitrite (
    
    
    
    -BuONO)
  • 
     (Copper(II) Bromide)
    
  • Acetonitrile (anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve

    
     (1.5 equiv) in anhydrous Acetonitrile in a round-bottom flask. Heat to 60°C until fully dissolved (green/black solution).
    
  • Addition: Add

    
    -Butyl Nitrite (1.5 equiv) to the copper solution.
    
  • Substrate Addition: Slowly add 7-aminobenzothiazole (1.0 equiv) portion-wise or as a solution in Acetonitrile over 10 minutes.

    • Note: Rapid gas evolution (

      
      ) will occur.
      
  • Reaction: Stir at 60-65°C for 1 hour.

  • Quench: Cool to room temperature. Pour into 20% aqueous HCl (to decompose copper complexes).

  • Extraction: Extract with Diethyl Ether (x3).

    • Why Ether? Halogenated benzothiazoles are very soluble in ether, while polar byproducts remain in the aqueous phase.

  • Purification: Flash chromatography.

Data Summary Table:

ParameterBuchwald-Hartwig (Protocol A)Sandmeyer (Protocol B)
Transformation


Primary Risk Catalyst Poisoning (Thiazole N/S)S-attack / Rearrangement
Key Reagent Pd/XPhos

-BuONO /

Typical Yield 65-85%50-70%
Solvent System Non-polar (Toluene)Polar Aprotic (MeCN)

Experimental Logic & Troubleshooting

Mechanism of Action: 7-Position Sensitivity

The 7-position is electronically coupled to the thiazole ring. Substituents here can modulate the pKa of the thiazole nitrogen (N3), affecting the solubility and pharmacokinetics of the final drug candidate.

  • Electron Donors (e.g., -NH-Alkyl): Increase electron density at N3, making the scaffold more basic.

  • Electron Withdrawers (e.g., -Br, -CN): Decrease basicity, potentially improving membrane permeability.

Workflow Diagram: Decision Matrix

Workflow Start Start: 7-Aminobenzothiazole Decision Target Moiety? Start->Decision PathA Complex Amine (Drug Fragment) Decision->PathA C-N Bond PathB Halide/Cyano (Intermediate) Decision->PathB C-X Bond ActionA Protocol A: Buchwald-Hartwig PathA->ActionA ActionB Protocol B: Modified Sandmeyer PathB->ActionB CheckA Check: Catalyst Death? Add BrettPhos ActionA->CheckA Low Yield CheckB Check: Sulfur Attack? Increase [Cu] ActionB->CheckB Byproducts

Figure 2: Decision matrix for selecting the appropriate functionalization pathway.

References

  • Rearrangement of 7-aminobenzothiazoles: Haddock, E., et al. "1,2,3-Benzothiadiazoles.[2] Part IV. The rearrangement of diazonium salts derived from 7-aminobenzothiazoles."[2] Journal of the Chemical Society C: Organic, 1970. [Link]

  • Buchwald-Hartwig Ligand Selection: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. [Link]

  • Benzothiazole Scaffold Review: Keri, R. S., et al. "Comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry." European Journal of Medicinal Chemistry, 2015. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromobenzo[d]thiazol-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges in synthesizing 6-bromobenzo[d]thiazol-7-amine , a critical intermediate often plagued by low yields due to regioselectivity issues (C-6 vs. C-4 competition), over-bromination, and oxidative instability of the thiazole ring.

Topic: Improving Yield & Selectivity in the Bromination of Benzo[d]thiazol-7-amine Audience: Medicinal Chemists, Process Chemists Content Type: Troubleshooting Guide, Optimized Protocols, and FAQs

Part 1: Diagnostic Checklist (Why is your yield low?)

Before altering your protocol, identify the specific yield-killing mechanism by analyzing your crude LC-MS/NMR data against these common failure modes.

SymptomProbable CauseMechanism
Major impurity at M+79/81 Regioisomer Formation (C-4) The C-7 amino group directs para (to C-4) and ortho (to C-6). While C-6 is sterically favored, C-4 is electronically activated.
Major impurity at M+158/160 Over-bromination (4,6-dibromo) The product (6-bromo) is still electron-rich. Excess brominating agent or high temperatures drive a second addition at C-4.
Loss of aromaticity / Ring opening Oxidative Decomposition Strong oxidants (like liquid

) can oxidize the thiazole sulfur (S-1) to sulfoxides or cleave the C-S bond.
Low mass recovery Salt Trapping The product is a weak base. It forms a hydrobromide salt that may remain in the aqueous phase or precipitate as a sticky gum, complicating isolation.

Part 2: Optimized Experimental Protocol

This protocol replaces harsh elemental bromine (


) with N-Bromosuccinimide (NBS)  to control electrophilicity and prevent oxidative ring damage. It utilizes Acetonitrile (MeCN)  at low temperatures to enhance regioselectivity for the C-6 (ortho) position over the C-4 (para) position.
Method A: NBS-Mediated Regioselective Bromination (Recommended)

Reaction Scheme:



Step-by-Step Protocol:

  • Preparation:

    • Dissolve benzo[d]thiazol-7-amine (1.0 eq) in anhydrous Acetonitrile (MeCN) [Concentration: 0.1 M].

    • Note: DMF can be used if solubility is an issue, but MeCN often provides cleaner impurity profiles.

    • Cool the solution to -5°C to 0°C in an ice/salt bath.

  • Bromination:

    • Dissolve N-Bromosuccinimide (NBS, 0.95 eq) in a minimal amount of MeCN.

    • Critical: Add the NBS solution dropwise over 30–60 minutes. Do not add solid NBS directly; localized high concentrations lead to dibromination.

    • Stoichiometry: Intentionally use a slight deficit (0.95 eq) of NBS. It is easier to remove unreacted starting material than to separate the dibromo byproduct.

  • Monitoring:

    • Stir at 0°C for 2–4 hours. Monitor by TLC or LC-MS.

    • Endpoint: Stop when the dibromo species (M+158) begins to appear, even if starting material remains (<5%).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove most MeCN.

    • Dilute the residue with Ethyl Acetate (EtOAc) .[1]

    • Wash with saturated

      
        (to remove succinimide and neutralize HBr) followed by water  and brine .
      
    • Dry over

      
      , filter, and concentrate.[2]
      
  • Purification:

    • The crude usually contains ~5-10% starting material.

    • Purify via flash column chromatography (Silica Gel).

    • Eluent: Hexanes/EtOAc gradient (typically 10%

      
       30% EtOAc). The bromo-product is less polar than the starting amine.
      

Part 3: Troubleshooting Guide

Issue 1: "I am getting a 50:50 mixture of 4-bromo and 6-bromo isomers."
  • Cause: The para-directing effect (C-4) of the amine is competing with the ortho-directing effect (C-6).

  • Solution:

    • Lower Temperature: Run the reaction at -20°C or -78°C . Lower temperatures favor the kinetic product (often C-6 due to the proximity to the amine, provided a mechanism like H-bonding delivers the bromine).

    • Solvent Switch: Try DCM (Dichloromethane) . Non-polar solvents can sometimes alter the transition state energy.

    • Block the Amine: Acetylate the amine to form N-(benzo[d]thiazol-7-yl)acetamide . The bulky acetamide group sterically hinders the ortho (C-6) position, pushing bromination to C-4. Wait—if you want C-6, do not protect with a bulky group. The free amine is smaller and allows ortho-substitution.

    • Alternative Reagent: Use TBATB (Tetrabutylammonium tribromide) . It is a bulky brominating agent that may discriminate better between positions.

Issue 2: "The product is stuck as a salt or low recovery."
  • Cause: The HBr byproduct protonates the pyridine-like nitrogen (N-3) or the aniline nitrogen.

  • Solution: Ensure a basic wash (Sat.

    
     or 1M 
    
    
    
    ) is performed before extraction. If the product is very polar, do not extract; instead, pour the reaction mixture into water, neutralize, and collect the precipitate by filtration.
Issue 3: "Yield is low due to tar/polymerization."
  • Cause: Radical bromination or oxidation of the sulfur.

  • Solution:

    • Add a radical scavenger (e.g., BHT) if you suspect radical side reactions (unlikely with NBS).

    • Protect from Light: NBS reactions can be light-sensitive. Wrap the flask in foil.

    • Ensure the NBS is white/recrystallized. Yellow NBS contains free

      
       which is too aggressive.
      

Part 4: Mechanistic Visualization

The following diagram illustrates the competition between the desired C-6 bromination and the common pitfalls (C-4 bromination and dibromination).

BrominationPathways SM Benzo[d]thiazol-7-amine (Starting Material) Path6 Ortho-Attack (C-6) (Desired Pathway) SM->Path6 Kinetic Control (Low Temp) Path4 Para-Attack (C-4) (Competing Pathway) SM->Path4 Thermodynamic/Steric (High Temp) NBS NBS / MeCN (Electrophilic Source) NBS->SM Prod6 6-Bromobenzo[d]thiazol-7-amine (Target Product) Path6->Prod6 Prod4 4-Bromobenzo[d]thiazol-7-amine (Regioisomer) Path4->Prod4 DiBromo 4,6-Dibromobenzo[d]thiazol-7-amine (Over-brominated) Prod6->DiBromo Excess NBS (>1.0 eq) Prod4->DiBromo Excess NBS

Caption: Reaction pathways showing the kinetic preference for C-6 bromination versus the competing C-4 pathway and risk of over-bromination.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use elemental bromine (


) in Acetic Acid? 
A:  While this is the "classic" condition for anilines, it is not recommended  for this substrate. 

is a strong oxidant and can attack the thiazole sulfur, leading to ring-opening or sulfoxide formation. Furthermore, the high acidity (

) protonates the amine, deactivating the ring and requiring harsher conditions that promote side reactions.

Q: Why do I see a peak at M+16 (M+O) in LC-MS? A: This indicates S-oxidation (sulfoxide formation). This confirms your brominating agent is too strong or oxidizing. Switch to NBS and ensure your solvent is anhydrous.

Q: How do I separate the 4-bromo and 6-bromo isomers if they co-elute? A: If flash chromatography fails:

  • Recrystallization: Try recrystallizing from Ethanol/Water or Toluene. The symmetry differences often lead to significantly different solubilities.

  • Reverse Phase HPLC: C18 columns often separate these regioisomers better than normal phase silica.

Q: Can I protect the amine to improve yield? A: Protecting the amine (e.g., as an acetamide) generally increases steric bulk. Since C-6 is ortho to the amine, a bulky group will disfavor the desired C-6 product and push the reaction toward C-4. Therefore, bromination of the free amine is preferred for the 6-bromo target.

References

  • Jordan, A. D., et al. (2016). "Synthesis and biological evaluation of benzothiazole derivatives." Journal of Medicinal Chemistry. (General benzothiazole functionalization principles).

  • Smith, K., et al. (2012). "Regioselective bromination of activated aromatic compounds using NBS." Organic & Biomolecular Chemistry. (NBS regioselectivity mechanisms).

  • BenchChem. (n.d.). "6-Bromobenzo[d]thiazol-7-amine Product Page & Safety Data." (Substrate verification).

  • Ark Pharm. (n.d.). "Benzo[d]thiazol-7-amine Synthesis and Intermediates." (Commercial availability of precursor).

Sources

solubility of 6-bromobenzo[d]thiazol-7-amine in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Guide for 6-Bromobenzo[d]thiazol-7-amine

Executive Summary

6-bromobenzo[d]thiazol-7-amine is a lipophilic heterocyclic amine. Based on structural analysis and physicochemical data of its closest regioisomers (e.g., 2-amino-6-bromobenzothiazole), it exhibits high solubility in DMSO (Dimethyl sulfoxide) and moderate-to-high solubility in Methanol , depending on temperature.

  • Primary Recommendation: Use DMSO for preparing stable, high-concentration stock solutions (up to 20-50 mM) for long-term storage or biological assays.

  • Secondary Recommendation: Use Methanol for intermediate dilutions, chemical synthesis, or recrystallization processes.[1]

  • Critical Warning: This compound is sparingly soluble in water.[1] Aqueous dilutions from organic stocks must be performed carefully to avoid "crashing out" (precipitation).[1]

Physicochemical Profile & Solubility Data

The following data is synthesized from structural class analysis (substituted aminobenzothiazoles) and nearest-neighbor experimental values.

SolventSolubility RatingEstimated Max Conc. (RT)Application
DMSO Excellent 25 – 50 mg/mL (~100-200 mM)Stock solutions, Cryopreservation, Bio-assays.
Methanol Good 5 – 15 mg/mL Synthesis, Recrystallization, HPLC sample prep.
Ethanol Moderate 2 – 10 mg/mLAlternative to methanol if toxicity is a concern.[1]
Water Poor < 0.1 mg/mLNot recommended for direct dissolution.[1]

Note on Regioisomer Specificity: Most literature data refers to the 2-amino isomer.[1] The 7-amino isomer (an aniline derivative) is structurally distinct but shares the core lipophilicity of the benzothiazole scaffold.[1] The values above are conservative estimates for the 7-amine based on this class behavior.

Step-by-Step Protocols

Protocol A: Preparation of 10 mM Stock Solution in DMSO

Best for: Long-term storage (-20°C) and biological assay dosing.

  • Calculate Mass: Determine the Molecular Weight (MW ≈ 229.10 g/mol ).[1][2]

    • Example: To make 1 mL of 10 mM solution, you need 2.29 mg of compound.[1]

  • Weighing: Weigh the solid into a sterile, amber glass vial (protect from light).

  • Solvent Addition: Add high-grade anhydrous DMSO (≥99.9%).

    • Tip: Do not add the full volume immediately.[1] Add 80% of the target volume first.[1]

  • Dissolution: Vortex vigorously for 30-60 seconds.

    • Observation: If particles remain, sonicate in a water bath at room temperature (25°C) for 5 minutes.[1]

  • Final Adjustment: Add remaining DMSO to reach the target volume. Invert to mix.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Recrystallization / Dissolution in Methanol

Best for: Purification or preparing samples for Mass Spectrometry.

  • Initial Suspension: Add the solid compound to Methanol in a round-bottom flask or vial.

  • Heating (If necessary): If the compound does not dissolve at room temperature, gently heat the solution to 40-50°C (below Methanol boiling point of 64.7°C).

    • Mechanism:[3][4] Solubility of benzothiazoles increases significantly with temperature in protic solvents.[1]

  • Filtration: If a small amount of residue remains, filter the warm solution through a 0.45 µm PTFE syringe filter.

  • Cooling: Allow the solution to cool slowly to room temperature (and then to 4°C) if the goal is recrystallization.

Technical Visualization

Figure 1: Solvent Selection Decision Tree

This logic flow ensures you select the correct solvent system for your specific application.[1]

SolventSelection Start Start: 6-bromobenzo[d]thiazol-7-amine Application What is your application? Start->Application BioAssay Biological Assay / Cell Culture Application->BioAssay Synthesis Chemical Synthesis / Purification Application->Synthesis Analysis Analytical (HPLC/LCMS) Application->Analysis DMSO_Stock Use DMSO Stock (10-50 mM) Store at -20°C BioAssay->DMSO_Stock MeOH_Soln Use Methanol (Warm if needed) Recrystallize on cooling Synthesis->MeOH_Soln MobilePhase Dissolve in MeOH/ACN Dilute with Water (50:50) Analysis->MobilePhase Precipitation Warning: Check for Precipitation Keep DMSO < 0.5% final conc. DMSO_Stock->Precipitation Upon dilution

Caption: Decision matrix for solvent selection based on experimental end-use.

Troubleshooting & FAQs

Q1: My compound precipitated when I diluted the DMSO stock into my cell culture media. What happened? A: This is "crashing out."[1] The compound is hydrophobic.[1] When the DMSO concentration drops (e.g., from 100% to 0.1%), the water in the media forces the compound out of solution.

  • Fix:

    • Lower the initial stock concentration (e.g., use 10 mM instead of 50 mM).

    • Perform an intermediate dilution in a 1:1 DMSO:PBS mixture before the final spike.

    • Sonicate the media immediately after addition (if cells allow).[1]

Q2: Can I use ultrasonic baths to aid dissolution? A: Yes. Sonication is highly recommended for benzothiazole amines.[1] Use a bath sonicator for 5–10 minutes at room temperature.[1] Avoid excessive heat which could degrade the amine.[1]

Q3: Is the compound stable in DMSO? A: Generally, yes. However, aromatic amines can be prone to slow oxidation over time, turning the solution yellow/brown.[1]

  • Prevention: Store under inert gas (Nitrogen/Argon) if possible, and keep vials tightly sealed at -20°C.

Q4: Why does the 7-amine isomer solubility data differ from the 2-amine? A: While similar, the position of the amine affects the crystal lattice energy and hydrogen bonding capability. The 2-amine (on the thiazole ring) acts more like a guanidine, whereas the 7-amine (on the benzene ring) acts like an aniline. Aniline derivatives are typically more soluble in organic solvents than their more polar guanidine-like counterparts.[1]

References

  • MedChemExpress. 6-Bromobenzo[d]thiazole | Biochemical Reagent.[1] (Accessed 2026).[1][5] Link

    • Context: Provides general handling and storage data for the 6-bromobenzothiazole core scaffold.
  • Gao, X. J., et al. "6-Bromo-1,3-benzothiazol-2-amine."[1][2][6] Acta Crystallographica Section E: Structure Reports Online, vol. 68, no. 10, 2012, p. o3016.[1][2] Link

    • Context: Establishes the use of Methanol for recrystallization and structural stability of the amino-bromobenzothiazole class.[1]

  • Sigma-Aldrich. 2-Amino-6-bromobenzothiazole Product Sheet.[1] (Accessed 2026).[1][5] Link

    • Context: Source of solubility benchmarks (DMSO/Ethanol) for the closest structural analog.[1]

  • PubChem. 6-Bromo-1,3-benzothiazole | C7H4BrNS.[1] National Library of Medicine.[1] Link

    • Context: Physicochemical property data (LogP, H-bond donors) used to estimate solubility profiles.[1]

Sources

recrystallization solvents for purifying 7-aminobenzothiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 7-Aminobenzothiazole Derivatives

Status: Active Agent: Senior Application Scientist Ticket ID: #ABT-7-PUR-001

How can we help you today?

Welcome to the technical support hub for benzothiazole chemistry. We understand that purifying 7-aminobenzothiazole (7-ABT) derivatives presents unique challenges compared to the more common 2-amino isomers. The 7-amino group is located on the benzene ring (not the thiazole ring), making these compounds true aromatic amines—prone to oxidation, "tarring," and difficult phase separations.

This guide provides solvent selection logic, validated protocols, and troubleshooting for the most common failure modes.

Module 1: Solvent Selection Logic

Q: I see conflicting data on solvents. Which system should I use for my specific derivative?

A: Unlike 2-aminobenzothiazoles, which are often recrystallized from toluene or benzene, 7-aminobenzothiazoles are more polar due to the aniline-like amine. Your choice depends on the substituent at the 2-position or on the benzene ring.

Solvent Compatibility Matrix
Derivative TypePrimary Solvent System Secondary Option Why?
Unsubstituted 7-ABT Ethanol (95%) Water/Ethanol (1:1)The "Workhorse." High solubility at boiling; moderate-to-low at RT.
Lipophilic (Alkyl/Aryl) Toluene Ethyl Acetate/HexaneFor derivatives with bulky 2-aryl or alkyl groups that reduce polarity.
Polar (–OH, –COOH) DMF/Water MethanolHigh melting points (>200°C) require high-boiling polar aprotic solvents like DMF to dissolve.
Halogenated (Cl/Br) Ethanol/Water AcetonitrileHalogens decrease water solubility; adding water as an anti-solvent is crucial here.

Critical Note: 7-Aminobenzothiazoles are synthesized via the reduction of 7-nitrobenzothiazoles . Your primary impurity is likely unreacted nitro compound (yellow/orange) or azo-dimers (red/brown). These are often less soluble in acid than the amine.

Module 2: The Purification Protocol

Q: Can you provide a standard operating procedure (SOP) that minimizes yield loss?

A: Yes. This protocol includes a "Charcoal Polish" step, which is mandatory for 7-amino derivatives to prevent the "tan/brown" discoloration caused by air oxidation.

Standard Recrystallization Workflow (Ethanol/Water System)
  • Saturation: Place crude solid in an Erlenmeyer flask. Add Absolute Ethanol (approx. 5–10 mL per gram).

  • Dissolution: Heat to reflux (boiling). If solid remains, add ethanol in 1 mL increments until dissolved.

    • Checkpoint: If yellow solids persist despite large solvent volume, this is likely unreacted 7-nitro starting material. Filter it off hot before proceeding.

  • Decolorization (Crucial): Remove from heat. Let boiling cease. Add Activated Charcoal (1-2% by weight).

    • Warning: Adding charcoal to a boiling solution will cause a violent eruption.

  • Hot Filtration: Reheat to boiling for 2 minutes. Filter hot through a pre-warmed Buchner funnel (or fluted filter paper) to remove charcoal.

  • Crystallization:

    • Method A (Standard): Allow filtrate to cool slowly to Room Temperature (RT).

    • Method B (Anti-Solvent): If no crystals form at RT, add warm Water dropwise until persistent turbidity (cloudiness) appears. Reheat to clear, then cool.

  • Collection: Filter crystals under vacuum. Wash with cold Ethanol/Water (1:1).

Visualizing the Decision Process

RecrystallizationLogic Start Start: Crude 7-ABT SolubilityCheck Check Solubility in Hot Ethanol Start->SolubilityCheck Dissolves Dissolves Completely SolubilityCheck->Dissolves Yes Insoluble Insoluble Yellow Solid (Nitro Impurity) SolubilityCheck->Insoluble No FilterHot Hot Filtration (Remove Nitro/Charcoal) Dissolves->FilterHot Insoluble->FilterHot Remove Solid Cooling Slow Cooling to RT FilterHot->Cooling Crystals Crystals Form? Cooling->Crystals Success Filter & Wash (Pure Product) Crystals->Success Yes NoCrystals Add Warm Water (Anti-Solvent) Crystals->NoCrystals No NoCrystals->Cooling Re-cool

Figure 1: Decision logic for purifying 7-aminobenzothiazoles, accounting for common nitro impurities.

Module 3: Troubleshooting & FAQs

Q: My product is "Oiling Out" (forming a liquid blob instead of crystals). How do I fix this?

A: This is common with benzothiazoles when the melting point is close to the solvent's boiling point or when impurities lower the melting point.

The "Rescue" Protocol:

  • Re-dissolve: Heat the mixture until the oil dissolves back into the solution.

  • Add More Solvent: Add 20% more of the good solvent (e.g., Ethanol). Oiling out often happens because the solution is too concentrated (supersaturated).[1]

  • Seed It: Add a single crystal of pure product (or scratch the glass) at the interface.

  • Slower Cooling: Wrap the flask in a towel to cool it very slowly. Rapid cooling traps impurities that cause oiling.

Q: The crystals are colored (Red/Brown) even after charcoal treatment.

A: 7-Aminobenzothiazoles oxidize easily.

  • Diagnosis: The color comes from azo-dimers or quinone-imines formed by air oxidation.

  • Solution: Add a pinch of Sodium Dithionite (Na2S2O4) or Sodium Bisulfite to the hot recrystallization solvent. These are reducing agents that will prevent oxidation during the heating process.

Q: I have very low recovery (<40%). Where did my compound go?

A: It is likely staying in the mother liquor due to the high polarity of the 7-amino group.

  • Fix: Do not discard the filtrate! Concentrate it by 50% on a rotary evaporator and cool in an ice bath to harvest a "second crop."

  • Alternative: If using Ethanol/Water, you likely used too much Ethanol. Next time, use a steeper gradient (less Ethanol, more Water).

References

  • Synthesis of 2-Methyl-7-aminobenzothiazole. PrepChem.com. Describes the reduction of 7-nitrobenzothiazole using iron/acetic acid and purification via ethanol/water. Link

  • Purification of Benzothiazole Derivatives. BenchChem Technical Support. Discusses general solubility and charcoal treatment for colored impurities in benzothiazoles. Link

  • Recrystallization of Aromatic Amines. University of Wisconsin-Madison Chemistry Dept. General procedures for handling air-sensitive amine recrystallizations (charcoal/hot filtration). Link

  • Oiling Out in Crystallization. Mettler Toledo. Detailed mechanism and remediation for liquid-liquid phase separation during cooling. Link

Sources

Technical Support Center: Troubleshooting Regioselectivity in Benzothiazole Bromination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for navigating the complexities of regioselectivity in benzothiazole bromination. This resource is meticulously designed for researchers, medicinal chemists, and drug development professionals who are actively engaged in the synthesis and functionalization of benzothiazole scaffolds. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying principles that govern these reactions, empowering you to troubleshoot effectively and achieve your desired synthetic outcomes.

This guide is structured to address the practical challenges encountered in the lab, moving from frequently asked questions to in-depth troubleshooting, detailed experimental procedures, and the foundational science that dictates regioselectivity.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding the bromination of benzothiazole.

Q1: What are the primary sites of electrophilic bromination on an unsubstituted benzothiazole ring?

A1: The fused thiazole ring acts as an electron-withdrawing group, which deactivates the entire benzothiazole system towards electrophilic aromatic substitution compared to benzene. Within the benzene portion of the molecule, electrophilic attack predominantly occurs at the 4-, 6-, and 7-positions. The 2-position of the thiazole ring is also susceptible to functionalization, but typically under different reaction conditions, not direct electrophilic aromatic substitution on the carbocyclic ring. The precise distribution of isomers is highly dependent on the reaction conditions, particularly the brominating agent and the solvent used.

Q2: Why am I getting a mixture of isomers, and how can I improve the selectivity for a specific one?

A2: The formation of isomeric mixtures is common in the bromination of benzothiazole due to the subtle differences in the electronic and steric environments of the 4-, 6-, and 7-positions. To enhance selectivity, you can modify the reaction conditions. For instance, using a milder brominating agent like N-bromosuccinimide (NBS) can sometimes offer better control than the more reactive elemental bromine (Br₂). Solvent choice is also critical; changing the polarity of the reaction medium can influence the isomer ratios. For challenging separations, derivatization of the benzothiazole starting material with a directing group can be a powerful strategy to achieve high regioselectivity.

Q3: What is the general order of reactivity for the positions on the benzothiazole ring towards bromination?

A3: While highly condition-dependent, computational studies and experimental evidence suggest a general reactivity trend. The electron-withdrawing nature of the thiazole ring deactivates the fused benzene ring. Theoretical calculations of electrostatic potential and frontier molecular orbitals can provide insights into the most nucleophilic positions, which are generally the sites of electrophilic attack. For the related 2,1,3-benzothiadiazole, electrophilic substitution occurs predominantly at the 4- and 7-positions[1].

Q4: How do existing substituents on the benzothiazole ring affect the regioselectivity of bromination?

A4: Substituents play a crucial role in directing the position of bromination.

  • Electron-donating groups (EDGs) like amino (-NH₂), hydroxyl (-OH), and alkyl groups activate the ring and direct the incoming electrophile to the ortho and para positions relative to themselves. For example, in 2-aminobenzothiazole, the strong activating effect of the amino group directs bromination primarily to the 6-position.

  • Electron-withdrawing groups (EWGs) such as nitro (-NO₂) and sulfonyl (-SO₃H) further deactivate the ring and direct the incoming electrophile to the meta position relative to their location.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more in-depth look at specific problems you might encounter during your experiments and offers actionable solutions based on established chemical principles.

Problem 1: Low Yield of Brominated Product

Symptoms:

  • A significant amount of starting material remains unreacted after the reaction is complete.

  • The isolated yield of the desired brominated benzothiazole is consistently low.

Possible Causes and Solutions:

Cause Explanation Suggested Solution
Insufficiently Reactive Brominating Agent Benzothiazole is an electron-deficient heterocycle and requires a potent electrophile for efficient substitution.If using a mild brominating agent like NBS, consider switching to a more reactive one like elemental bromine (Br₂). Alternatively, the reactivity of NBS can be enhanced by the addition of a strong acid catalyst, such as concentrated sulfuric acid[1].
Low Reaction Temperature While lower temperatures can improve selectivity, they can also significantly slow down the reaction rate, leading to incomplete conversion.Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or LC-MS. Be mindful that higher temperatures may lead to the formation of side products.
Decomposition of Starting Material Benzothiazoles can be sensitive to harsh acidic conditions, leading to degradation.Monitor the reaction closely for the appearance of unfamiliar spots on the TLC plate. If decomposition is suspected, consider using a milder acid catalyst or a shorter reaction time.
Problem 2: Formation of Polybrominated Byproducts

Symptoms:

  • Mass spectrometry analysis of the crude product shows molecular ions corresponding to the addition of two or more bromine atoms.

  • Multiple spots are observed on the TLC plate, which are difficult to separate from the desired monobrominated product.

Possible Causes and Solutions:

Cause Explanation Suggested Solution
Highly Reactive Brominating Agent Elemental bromine (Br₂) is highly reactive and can lead to over-bromination, especially if the reaction is not carefully controlled.Use a milder brominating agent such as N-bromosuccinimide (NBS)[1]. NBS provides a slow, controlled release of electrophilic bromine, which can favor monosubstitution.
Incorrect Stoichiometry Using an excess of the brominating agent will inevitably lead to polybromination.Carefully control the stoichiometry of the reaction. Use 1.0 to 1.1 equivalents of the brominating agent for monosubstitution.
Prolonged Reaction Time Leaving the reaction to stir for too long, even with the correct stoichiometry, can sometimes result in the formation of polybrominated products.Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

Troubleshooting Workflow

start Low Regioselectivity or Yield in Benzothiazole Bromination issue Identify Primary Issue start->issue low_yield Low Yield issue->low_yield Low Conversion poor_selectivity Poor Regioselectivity/ Mixture of Isomers issue->poor_selectivity Multiple Isomers polybromination Polybromination issue->polybromination High MW Byproducts check_reagent Check Brominating Agent low_yield->check_reagent change_solvent Modify Solvent System poor_selectivity->change_solvent reduce_equivalents Reduce Equivalents of Brominating Agent (1.0-1.1 eq) polybromination->reduce_equivalents increase_temp Increase Temperature check_reagent->increase_temp Reagent is appropriate stronger_reagent Use Stronger Brominating Agent (e.g., Br2) or Add Acid Catalyst check_reagent->stronger_reagent Reagent may be too mild optimized Optimized Reaction increase_temp->optimized stronger_reagent->optimized change_reagent Change Brominating Agent (e.g., NBS for Br2) change_solvent->change_reagent protecting_group Introduce a Directing Group change_reagent->protecting_group protecting_group->optimized milder_reagent Use Milder Reagent (e.g., NBS) reduce_equivalents->milder_reagent monitor_time Monitor Reaction Time Closely milder_reagent->monitor_time monitor_time->optimized

Caption: Troubleshooting decision tree for benzothiazole bromination.

Experimental Protocols

The following protocols are provided as a starting point for your experiments. As with any chemical reaction, optimization may be necessary to achieve the best results for your specific substrate.

Protocol 1: General Procedure for Bromination of Unsubstituted Benzothiazole with Bromine in Acetic Acid

Objective: To synthesize a mixture of brominated benzothiazoles.

Materials:

  • Benzothiazole

  • Glacial Acetic Acid

  • Bromine

  • Sodium thiosulfate solution (10% aqueous)

  • Sodium bicarbonate solution (saturated aqueous)

  • Dichloromethane or Ethyl Acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve benzothiazole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution over 30 minutes. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench the excess bromine.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel to separate the isomeric bromobenzothiazoles.

Protocol 2: Selective Bromination of 2-Aminobenzothiazole

Objective: To synthesize 2-amino-6-bromobenzothiazole.

Materials:

  • 2-Aminobenzothiazole

  • Glacial Acetic Acid

  • Bromine

  • Sodium acetate

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-aminobenzothiazole (1.0 eq) and sodium acetate (1.5 eq) in glacial acetic acid.

  • Cool the mixture to 10-15 °C.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-6-bromobenzothiazole.

  • The product can be characterized by melting point, NMR, and mass spectrometry.

Understanding the Mechanism of Regioselectivity

The regioselectivity of electrophilic bromination on the benzothiazole ring is a result of the interplay between the electron-withdrawing nature of the thiazole moiety and the directing effects of any existing substituents.

The Role of the Fused Thiazole Ring:

The thiazole ring is inherently electron-deficient due to the electronegativity of the nitrogen and sulfur atoms. Through inductive and resonance effects, it withdraws electron density from the fused benzene ring, making it less nucleophilic than benzene. This deactivation is not uniform across all positions of the benzene ring.

Computational Insights:

Computational studies using Density Functional Theory (DFT) can provide valuable insights into the reactivity of the benzothiazole nucleus. By calculating the electron density at each carbon atom (e.g., through Natural Bond Orbital analysis) and modeling the transition states for electrophilic attack at different positions, we can predict the most likely sites of bromination. Such studies often reveal that the 4- and 6-positions are electronically favored for electrophilic attack in the unsubstituted benzothiazole.

Reaction Mechanism Workflow

cluster_activation Step 1: Activation of Bromine Br2 Br-Br LewisAcid Lewis Acid (e.g., FeBr3) or Polar Solvent ActivatedBr δ+Br-Brδ- --- Lewis Acid (Activated Electrophile) LewisAcid->ActivatedBr Benzothiazole Benzothiazole SigmaComplex Arenium Ion Intermediate (Sigma Complex) ActivatedBr->SigmaComplex Benzothiazole->SigmaComplex Base Base (e.g., Solvent) Product Bromobenzothiazole SigmaComplex->Product Base->Product

Caption: General mechanism of electrophilic aromatic bromination of benzothiazole.

Data on Regioselectivity

The following table summarizes typical regiochemical outcomes for the monobromination of substituted benzothiazoles. The major product is indicated, and isomer ratios can vary based on specific reaction conditions.

Substituent on Benzothiazole Position of Substituent Brominating Agent Major Bromination Position(s)
Unsubstituted-Br₂ / Acetic AcidMixture of 4-, 6-, and 7-bromo
2-Amino2Br₂ / Acetic Acid6-bromo
2-Methyl2Br₂ / Acetic Acid6-bromo
6-Nitro6Br₂ / Sulfuric Acid4-bromo

Characterization of Bromobenzothiazole Isomers

Accurate identification of the resulting isomers is crucial. NMR spectroscopy is a powerful tool for this purpose. The chemical shifts and coupling patterns of the aromatic protons are unique for each isomer.

Representative ¹H NMR Chemical Shift Ranges (in CDCl₃):

Isomer H-4 H-5 H-6 H-7
4-Bromobenzothiazole -~7.3 ppm (t)~7.6 ppm (d)~7.9 ppm (d)
6-Bromobenzothiazole ~7.8 ppm (d)~7.5 ppm (dd)-~8.2 ppm (d)
7-Bromobenzothiazole ~7.9 ppm (d)~7.4 ppm (t)~7.5 ppm (d)-

Note: These are approximate values and can vary depending on the solvent and the presence of other substituents.

References

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. PMC. Available at: [Link]

  • Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Semantic Scholar. Available at: [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central. Available at: [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]

  • A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Available at: [Link]

  • Supporting Information for Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. Beilstein Journals. Available at: [Link]

  • Supplementary Materials. The Royal Society of Chemistry. Available at: [Link]

Sources

Technical Support Center: Benzothiazole Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Bromine ( ) from Reaction Mixtures

Core Directive & Scientific Context

Status: Active Ticket: #BR-BZ-001 Assigned Specialist: Senior Application Scientist

Executive Summary: In benzothiazole synthesis—whether via the Jacobson cyclization, oxidative condensation of 2-aminothiophenols, or direct bromination—elemental bromine (


) is a frequent reagent or byproduct. Failure to quench bromine effectively leads to oxidative degradation of the product, safety hazards (volatile toxic fumes), and contamination during chromatography.

The Critical Challenge: Benzothiazoles are weak bases (


 for the conjugate acid). A common error during bromine quenching is ignoring the pH change.
  • Risk 1: Using acidic quenching agents (like sodium bisulfite) can protonate the benzothiazole, driving it into the aqueous phase and causing massive yield loss during extraction.

  • Risk 2: Using sodium thiosulfate in highly acidic media (generated by

    
     byproduct) causes the disproportionation of thiosulfate into colloidal sulfur, contaminating the product with a yellow solid that is difficult to remove.
    

Quenching Agent Selection Matrix

Before proceeding, select the correct agent based on your reaction conditions.

ReagentChemical FormulaRedox PotentialRec.[1] pH ConditionProsCons
Sodium Thiosulfate

ModerateNeutral / BasicStandard lab reagent; visual endpoint (clear).[1]Decomposes in acid to form solid Sulfur (

).[1]
Sodium Sulfite

StrongAcidic / NeutralBasic salt ; neutralizes

while quenching.[1]
Can form

gas if solution becomes too acidic.[1]
Sodium Bisulfite

StrongBasicCheap; rapid kinetics.[1]Acidic ; risks protonating benzothiazole (yield loss).[1]

Decision Logic & Workflow

The following diagram illustrates the decision process to ensure safety and yield integrity.

BromineQuench Start Reaction Complete (Contains Excess Br2) CheckPH Check Reaction pH Start->CheckPH Acidic Acidic (pH < 4) (Likely due to HBr) CheckPH->Acidic High HBr content Neutral Neutral / Basic CheckPH->Neutral Buffered/Basic Choice1 USE SODIUM SULFITE (Na2SO3) Acidic->Choice1 Choice2 USE SODIUM THIOSULFATE (Na2S2O3) Neutral->Choice2 Mech1 Mechanism: SO3(2-) neutralizes H+ Prevents S(s) precipitation Choice1->Mech1 Mech2 Mechanism: Standard Redox 2S2O3(2-) + Br2 -> S4O6(2-) + 2Br- Choice2->Mech2 Workup Phase Separation (Ensure Aqueous pH > 9 for Benzothiazole recovery) Mech1->Workup Mech2->Workup

Figure 1: Decision tree for selecting the appropriate quenching agent to avoid sulfur precipitation and yield loss.

Standard Operating Procedure (SOP)

Protocol ID: SOP-BR-QUENCH-02 Scope: Removal of


 mmol excess Bromine.
Reagents Required:
  • Quench Solution A: 10% w/v Sodium Sulfite (

    
    ) in water (Freshly prepared).
    
  • Quench Solution B: Saturated Sodium Thiosulfate (

    
    ).
    
  • Neutralizer: Saturated Sodium Bicarbonate (

    
    ) or 1M NaOH.
    
Step-by-Step Methodology:

Step 1: Temperature Control (Critical)

  • Action: Cool the reaction mixture to

    
     using an ice bath.
    
  • Why: The redox reaction between bromine and sulfite/thiosulfate is exothermic . Benzothiazoles can undergo hydrolysis or ring-opening side reactions if the temperature spikes during the quench.

Step 2: The Quench

  • If Reaction is Acidic (Standard): Add Solution A (Sulfite) dropwise via addition funnel.

    • Observation: The deep red/brown color of bromine will fade to yellow, then clear/pale yellow.

    • Chemistry:

      
      . (Note: Sulfite consumes the bromine but generates bromide. The buffering capacity of excess sulfite helps manage pH).
      
  • If Reaction is Neutral: Add Solution B (Thiosulfate) slowly.

    • Chemistry:

      
      .
      

Step 3: The "White Paper" Test

  • Action: Dip a glass rod into the mixture and spot it onto white filter paper.

  • Validation: If the spot is yellow/orange, bromine persists. Continue quenching. If colorless, bromine is consumed.

Step 4: pH Adjustment (The Yield Saver)

  • Action: Check the pH of the aqueous phase.

  • Requirement: Adjust pH to >9 using

    
     or NaOH.
    
  • Why: Benzothiazole (

    
    ) will exist as the hydrobromide salt (
    
    
    
    ) in acidic media, making it water-soluble. Basifying ensures the molecule is in its neutral, organic-soluble form.

Step 5: Extraction

  • Extract with DCM or Ethyl Acetate.

  • Wash organic layer with Brine to break emulsions.[2]

  • Dry over

    
    .
    

Troubleshooting Guide (FAQs)

Issue 1: "I added Thiosulfate and the solution turned milky yellow."
  • Diagnosis: Colloidal Sulfur Precipitation.

  • Cause: Your reaction mixture was too acidic. Thiosulfate decomposes in acid:

    
    .
    
  • Fix:

    • Filter the mixture through Celite to remove the solid sulfur.

    • In the future, use Sodium Sulfite for acidic mixtures, or neutralize with Bicarbonate before adding Thiosulfate.

Issue 2: "The organic layer is clear, but my yield is <10%."
  • Diagnosis: Product loss to the aqueous phase.

  • Cause: Benzothiazoles are nitrogenous bases. If you quenched with Bisulfite (acidic) or generated HBr without neutralizing, your product is trapped in the water layer as a salt.

  • Fix:

    • Take the aqueous waste layer.

    • Add NaOH until pH > 10.

    • Extract again with DCM. Your product should recover.

Issue 3: "Persistent orange color even after excess quench."
  • Diagnosis: Iodine contamination or Nitration.

  • Cause: If you used

    
     or HI, or if nitric acid was present, you may have Iodine (
    
    
    
    ) or nitrated byproducts which are also colored.
  • Verification: Perform a TLC.[3][4][5] If the color moves with the solvent front, it is likely a colored organic impurity (side reaction), not elemental bromine.

Issue 4: "Violent bubbling during quench."
  • Diagnosis:

    
     or 
    
    
    
    evolution.
  • Cause: If using Bicarbonate to neutralize acid,

    
     is released. If using Bisulfite in strong acid, 
    
    
    
    is released.
  • Fix: Ensure efficient venting. Do not seal the vessel. Add reagents slower.

References

  • Massachusetts Institute of Technology (MIT) EHS. (n.d.). SOP: Bromine Safety & Quenching Procedures. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • University of Rochester. (n.d.). Workup for Removing Bromine or Iodine. Retrieved from [Link]

Sources

stability of 6-bromobenzo[d]thiazol-7-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 6-bromobenzo[d]thiazol-7-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this compound, particularly concerning its stability and handling under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate challenges, interpret unexpected results, and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected behavior of the amine group on 6-bromobenzo[d]thiazol-7-amine in an acidic medium?

In the presence of acid, the primary aromatic amine at the 7-position will act as a base and undergo protonation to form the corresponding ammonium salt.[1][2] This is a reversible equilibrium, and the extent of protonation will depend on the pKa of the amine and the pH of the solution. At a sufficiently low pH, the amine will be predominantly in its protonated, non-nucleophilic form.[3]

Q2: Which atom in 6-bromobenzo[d]thiazol-7-amine is most likely to be protonated first in acidic conditions?

While the exocyclic amine at the 7-position is a site of protonation, studies on related heterocyclic systems, such as amino-substituted benzimidazoles, suggest that the endocyclic imino nitrogen of the thiazole ring can also be protonated.[4] The specific site of primary protonation would depend on the relative basicities of the two nitrogen atoms. It is plausible that under strongly acidic conditions, dicationic species could exist.[4]

Q3: Is the benzothiazole ring itself stable in acidic conditions?
Q4: Can 6-bromobenzo[d]thiazol-7-amine undergo hydrolysis in acidic solutions?

While hydrolysis of some benzothiazole derivatives has been observed under basic conditions (pH 8)[9], acid-catalyzed hydrolysis of the thiazole ring is less common but cannot be entirely ruled out under forcing conditions. The primary concern in acidic media is more likely related to the reactivity of the protonated amine and potential side reactions rather than direct hydrolysis of the core heterocyclic structure.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments with 6-bromobenzo[d]thiazol-7-amine in acidic environments.

Issue 1: Poor solubility of the compound in acidic aqueous media.
  • Observation: The compound does not fully dissolve in the acidic solution, or a precipitate forms upon addition of acid.

  • Probable Cause: While protonation to form an ammonium salt should increase aqueous solubility, the overall hydrophobicity of the brominated benzothiazole ring may still limit solubility, especially if the counter-ion from the acid forms a less soluble salt.

  • Troubleshooting Steps:

    • Co-solvents: Introduce a water-miscible organic co-solvent (e.g., methanol, ethanol, DMSO, DMF) to the acidic solution to improve the solubility of the hydrophobic core.

    • Acid Selection: Experiment with different acids (e.g., HCl, H₂SO₄, TFA) to see if the nature of the counter-ion affects solubility.

    • Gentle Warming: Carefully warm the solution to aid dissolution, but monitor for any signs of degradation (color change, appearance of new spots on TLC).

Issue 2: Unexpected side-reactions or product formation.
  • Observation: TLC or LC-MS analysis of the reaction mixture shows the formation of unexpected byproducts in addition to or instead of the desired product.

  • Probable Cause:

    • Acylation: If the acidic medium contains a potential acylating agent (e.g., acetic acid as a solvent with an activating agent), the amine group can be acylated.[10][11]

    • Diazotization: In the presence of nitrous acid (which can be formed in situ from nitrites under acidic conditions), primary aromatic amines can form diazonium salts.[1] These are highly reactive intermediates that can lead to a variety of products.

    • Oxidation: Aromatic amines can be susceptible to oxidation, which can be catalyzed by certain acids or impurities, leading to colored polymeric byproducts.[12]

  • Troubleshooting Workflow:

G start Unexpected Side Products Observed check_reagents Analyze all reagents for impurities (e.g., nitrites). start->check_reagents deoxygenate Deoxygenate the solvent and run the reaction under an inert atmosphere (N₂ or Ar). check_reagents->deoxygenate If oxidation is suspected change_acid Use a non-coordinating, non-oxidizing acid (e.g., TFA, HCl in dioxane). check_reagents->change_acid If acid-catalyzed side reactions are suspected protect_amine Consider protecting the amine group (e.g., as an acetamide) before subjecting it to harsh acidic conditions. deoxygenate->protect_amine change_acid->protect_amine analyze_byproducts Characterize the byproducts by LC-MS, NMR to identify the degradation pathway. protect_amine->analyze_byproducts G cluster_0 Acidic Medium (H⁺) A 6-Bromobenzo[d]thiazol-7-amine (Free Base - Nucleophilic) B Protonated Species (Ammonium Salt - Non-nucleophilic) A->B pKa dependent equilibrium

Caption: Reversible protonation of the amine in acidic conditions.

References

  • Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. [Link]

  • Gao, X.-J., et al. (2012). 6-Bromo-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(10), o3016. [Link]

  • Michigan State University Department of Chemistry. Reaction of Amines with Nitrous Acid. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. [Link]

  • National Center for Biotechnology Information. 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one. [Link]

  • National Center for Biotechnology Information. Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate. [Link]

  • National Center for Biotechnology Information. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. [Link]

  • Sura, J., & Gvozdjakova, A. (1983). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers, 37(4), 513-518. [Link]

  • American Chemical Society. Aromatic amines from carboxylic acids and ammonia. A homogeneous catalytic process. [Link]

  • National Center for Biotechnology Information. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]

  • ResearchGate. Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. [Link]

  • Chemistry LibreTexts. 20.6: Reactions of Amines. [Link]

  • National Center for Biotechnology Information. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. [Link]

  • ChemistryStudent. Producing Aromatic Amines (A-Level). [Link]

  • Michigan State University Department of Chemistry. Amine Reactivity. [Link]

  • National Center for Biotechnology Information. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]

  • MDPI. Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. [Link]

  • International Journal of Creative Research Thoughts. Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. [Link]

  • ResearchGate. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. [Link]

  • Chemistry LibreTexts. 24.7: Reactions of Amines. [Link]

  • Organic Chemistry Portal. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. [Link]

  • International Journal of Research in Pharmacy and Chemistry. SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. [Link]

  • Organic Chemistry Portal. Benzothiazole synthesis. [Link]

Sources

preventing oxidation of amino group in bromobenzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Prevention of Amino Group Oxidation in 2-Amino-6-Bromobenzothiazole Case ID: BBT-OX-001 Assigned Specialist: Senior Application Scientist

Diagnostic Matrix: Why is my product degrading?

User Symptom: "I synthesized 2-amino-6-bromobenzothiazole, and it was initially a pale yellow solid. After two weeks of storage on the bench, it has turned dark brown/black. Is it still usable?"

Root Cause Analysis: The darkening is a hallmark of oxidative polymerization and azo-dimerization . While the benzothiazole ring is electron-withdrawing (stabilizing the amine more than in simple anilines), the exocyclic amino group (


) remains susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen, especially under light exposure.

The Mechanism of Failure:

  • Photo-oxidation: Light promotes an electron from the lone pair of the exocyclic nitrogen.

  • Radical Cation Formation: Oxygen abstracts an electron, forming a radical cation species.

  • Coupling: These radicals dimerize to form azo-linkages (

    
    ) or polymerize into complex "tars" (the black color).
    
  • Catalyst Poisoning: If you use this darkened material in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the azo-impurities and free radicals will chelate or oxidize the Pd(0) species, killing catalytic turnover.

Visualizing the Oxidation Pathway

OxidationPathway Amine Pure 2-Amino-6-Br-Benzothiazole (Pale Yellow) Light UV/Visible Light + O2 Amine->Light Radical Radical Cation Intermediate Light->Radical SET Oxidation Radical->Radical Dimerization Dimer Azo-Dimer / Tar (Dark Brown/Black) Radical->Dimer Polymerization

Figure 1: The degradation pathway of aminobenzothiazoles upon exposure to light and air.

Prevention Protocols: The "Inert Fortress"

To prevent oxidation, you must break the "Fire Triangle" of degradation: Oxygen , Light , and Heat .

Protocol A: Storage Standards (Mandatory)
  • Atmosphere: Store strictly under Argon or Nitrogen.

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or shrink bands over the cap.

  • Temperature:

    
     (Refrigerator).
    
  • Desiccation: Moisture accelerates oxidation by lowering the activation energy for proton transfer steps. Store with a desiccant packet.

Protocol B: Reaction Handling (Inertion)

When setting up reactions (e.g., Buchwald-Hartwig or Suzuki couplings), you must degas solvents before adding the amine.

Comparative Degassing Methods:

MethodEfficiencyRecommended ForProtocol Note
Sparging ModerateHPLC solvents, rapid setupsBubble inert gas for 15-20 min.
Sonication LowPreliminary degassingNot sufficient for sensitive Pd-couplings.
Freeze-Pump-Thaw High Strictly air-sensitive catalysis Required for high-yield couplings with this substrate.

Advanced Workflow: To Protect or Not to Protect?

In many cases, the free amine is too reactive or unstable for downstream chemistry. You must decide whether to mask it.

Decision Logic: Protection Strategy

ProtectionStrategy Start Downstream Reaction? Q1 Is it a Metal-Catalyzed Coupling? (Suzuki/Buchwald) Start->Q1 Direct Direct Coupling Possible Q1->Direct No (e.g. SNAr) Condition Are yields < 40% or is catalyst dying? Q1->Condition Yes Condition->Direct No (Yields OK) Protect INSTALL PROTECTION Condition->Protect Yes (Oxidation/Poisoning) Acetyl Acetyl (Ac) Robust, Cheap Harder to remove Protect->Acetyl Standard Path Boc Boc Easy removal (TFA) Expensive Protect->Boc Acid-Stable Path

Figure 2: Decision matrix for implementing protective groups on the 2-amino position.

Standard Operating Procedure: Acetyl Protection

If direct coupling fails due to oxidation, convert the amine to an acetamide. This stabilizes the nitrogen lone pair by resonance into the carbonyl, rendering it oxidation-resistant.

Reagents: Acetic Anhydride (


), Pyridine.
Protocol: 
  • Dissolve 2-amino-6-bromobenzothiazole (1 eq) in Pyridine (5-10 volumes).

  • Cool to

    
    .[1]
    
  • Add

    
     (1.2 eq) dropwise.
    
  • Warm to RT and stir for 2-4 hours.

  • Quench: Pour into ice water. The product usually precipitates as a stable, off-white solid.

  • Recovery: Filter and wash with water.[2] This protected intermediate is stable in air for months.

Troubleshooting FAQ

Q: My material is already black. Can I save it? A: Yes, but you will lose mass.

  • Dissolve the crude material in hot Ethanol (EtOH).

  • Add Activated Charcoal (10-20 wt%).

  • Reflux for 15 minutes.

  • Filter hot through a Celite pad (to remove charcoal and tars).

  • Cool the filtrate slowly to

    
     to recrystallize.
    
  • The crystals should return to a pale yellow/tan color.

Q: Can I use the "black" material in a Suzuki coupling without purification? A: Do not recommend. The oxidative byproducts act as radical scavengers and ligands. They will compete with your phosphine ligands for the Palladium center, leading to stalled reactions and requiring higher catalyst loading (up to 10 mol%), which is economically inefficient.

Q: Does the Bromine atom affect stability? A: Yes. The bromine at the 6-position is electron-withdrawing. While this makes the ring slightly less electron-rich than unsubstituted benzothiazole, it is not enough to prevent oxidation. However, it makes the amine less nucleophilic, meaning installing protective groups (like Boc) may require a catalyst (e.g., DMAP) compared to simple anilines.

References

  • Synthesis and Reactivity of 2-Aminobenzothiazoles Source: National Institutes of Health (PMC) Citation: "Synthesis of biologically active derivatives of 2-aminobenzothiazole."[1][3][4][5][6] PMC, 2021.

  • Oxidation Mechanisms of Heteroaromatic Amines Source: Journal of Organic Chemistry / ACS Citation: Kirk, W., Johnson, J., & Blomquist, A. "The Oxidation of 2-Aminobenzothiazoles." J. Org.[7][8] Chem., 1943.

  • Physical Properties and Storage Data Source: ChemicalBook / Sigma-Aldrich Data Citation: "2-Amino-6-bromobenzothiazole MSDS and Storage Guidelines."[5]

  • Palladium-Catalyzed Coupling of Aminobenzothiazoles Source: Organic Chemistry Portal Citation: "Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling."

Sources

Technical Support Center: Overcoming Steric Hindrance in 6-Bromobenzothiazole Couplings

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug discovery scientists encountering stalled reactivity or side reactions when coupling sterically demanding partners with 6-bromobenzothiazole.

Current Status: Online Role: Senior Application Scientist Topic: Optimization of Pd-Catalyzed Cross-Coupling for Heteroaryl Halides

Executive Summary: The "Steric-Electronic" Paradox

Coupling reactions at the 6-position of benzothiazole are often deceptively challenging. While the 6-position itself is electronically activated (para to the nitrogen), the introduction of steric hindrance —typically from bulky coupling partners like ortho-substituted boronic acids or secondary amines—creates a kinetic bottleneck.

To overcome this, researchers often increase temperature or base strength. However, with benzothiazoles, this triggers a specific failure mode: C2-proton acidity . Harsh conditions required to force a hindered coupling often lead to C2-deprotonation, causing ring-opening, homocoupling, or catalyst poisoning via N-coordination.

This guide provides the protocols to balance these competing demands.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My Suzuki coupling with an ortho-substituted boronic acid stalls at <20% conversion. Increasing temperature only leads to decomposition. What is happening?

Diagnosis: You are likely facing a Transmetalation Barrier . In sterically hindered Suzuki couplings, the rate-determining step often shifts from oxidative addition to transmetalation. Standard ligands (PPh3, dppf) create a Pd-center that is too crowded to accept a bulky nucleophile effectively.

The Fix: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .

  • Recommendation: Use SPhos or XPhos .

  • Why? These ligands possess a specific architecture:

    • Electron-Rich: Facilitates oxidative addition into the Ar-Br bond.

    • Bulky yet Flexible: The biaryl backbone provides steric bulk to promote reductive elimination (forming the product) but can rotate to open a coordination site for the bulky boronic acid during transmetalation.

Q2: I am observing significant amounts of benzothiazole dimer (homocoupling) instead of the cross-coupled product.

Diagnosis: C2-Activation Competition. The C2 proton of benzothiazole is acidic (


 in DMSO). If you are using strong bases (e.g., 

,

) or carbonate bases at high temperatures to "force" the hindered reaction, you are deprotonating C2. This leads to:
  • Formation of C2-metalated species which homocouple.

  • Ring degradation.

The Fix: Optimize the Base/Solvent System .

  • Protocol Shift: Switch to weak, hydrous bases .

  • Recommendation: Use

    
      (Tribasic potassium phosphate).
    
  • Why? Phosphate is basic enough to activate the boronic acid (forming the boronate "ate" complex) but often kinetically too slow to deprotonate the C2 position of benzothiazole effectively under non-anhydrous conditions.

Q3: During Buchwald-Hartwig amination with a bulky secondary amine, the catalyst precipitates as "palladium black" almost immediately.

Diagnosis: Ligand Dissociation & N-Poisoning. Benzothiazoles contain a basic nitrogen (N3). In hindered reactions, if the catalytic cycle slows down (due to sterics), the unstable Pd(0) species is vulnerable to coordination by the substrate's nitrogen (N3), displacing the ligand and leading to catalyst death (aggregation).

The Fix: Use Pre-formed G3/G4 Precatalysts .

  • Recommendation: BrettPhos Pd G4 or RuPhos Pd G4 .

  • Why?

    • Precatalysts guarantee a 1:1 L:Pd ratio and rapid initiation, preventing the "unligated Pd" window where poisoning occurs.

    • BrettPhos is specifically designed for primary amines and hindered secondary amines, offering extreme steric protection to the metal center, preventing N3-coordination from the substrate.

Part 2: Decision Logic & Mechanism

The following diagram illustrates the critical decision pathways when optimizing these reactions.

BenzothiazoleCoupling Start Start: 6-Bromobenzothiazole Coupling CheckPartner Is Coupling Partner Sterically Hindered? (e.g., ortho-subst. aryl, secondary amine) Start->CheckPartner Standard Standard Conditions: Pd(dppf)Cl2, Na2CO3 CheckPartner->Standard No HinderedPath High Steric Demand Path CheckPartner->HinderedPath Yes ReactionType Reaction Type? HinderedPath->ReactionType Suzuki Suzuki-Miyaura (C-C Bond) ReactionType->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) ReactionType->Buchwald SuzSol1 Use SPhos or XPhos Pd G4 Suzuki->SuzSol1 BuchLigand Use BrettPhos or RuPhos Pd G4 Buchwald->BuchLigand SuzBase CRITICAL: Base Selection Avoid NaOtBu SuzSol1->SuzBase SuzFinal Use K3PO4 / Dioxane / H2O (Suppresses C2 activation) SuzBase->SuzFinal BuchBase Base: NaOtBu or LHMDS (Required for amine activation) BuchLigand->BuchBase BuchWarn Warning: Fast addition required to outcompete C2 side-rxn BuchBase->BuchWarn

Caption: Decision tree for selecting ligands and bases based on steric demand and reaction type, highlighting the critical divergence for base selection.

Part 3: Validated Experimental Protocols

Protocol A: Sterically Demanding Suzuki Coupling

Target: Coupling 6-bromobenzothiazole with 2,6-dimethylphenylboronic acid (High Steric Bulk).

Reagents:

  • 6-Bromobenzothiazole (1.0 equiv)

  • 2,6-Dimethylphenylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2-3 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Charge Solids: In a reaction vial, add the aryl halide, boronic acid, base, and XPhos Pd G4 precatalyst.

    • Note: Using the G4 precatalyst is superior to mixing Pd2(dba)3 + Ligand as it ensures active species formation without an induction period.

  • Degas: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

    • Why Water? Water is essential for the solubility of the inorganic base and facilitates the formation of the boronate species required for transmetalation.

  • Reaction: Heat to 80-100°C for 2-4 hours.

    • Monitoring: Check HPLC/LCMS. If C2-dimer appears, lower temp to 80°C and ensure inert atmosphere is rigorous.

Protocol B: Hindered Buchwald-Hartwig Amination

Target: Coupling 6-bromobenzothiazole with Morpholine or Isopropylamine (N-coordination risk).

Reagents:

  • 6-Bromobenzothiazole (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Catalyst: BrettPhos Pd G4 (1-2 mol%)

  • Base:

    
     (1.4 equiv)[1]
    
  • Solvent: Toluene or t-Amyl Alcohol (Anhydrous)

Step-by-Step:

  • Pre-drying: Ensure the reaction vessel is oven-dried. Moisture kills this reaction by hydrolyzing the base or catalyst.

  • Charge: Add Pd precatalyst, Base, and Aryl Halide inside a glovebox or under strong Argon flow.

  • Solvent/Amine: Add anhydrous solvent and the amine.

  • Temperature: Heat to 80°C .

    • Technical Insight: While

      
       is a strong base capable of deprotonating C2, the BrettPhos  ligand creates a highly active catalyst that consumes the aryl halide faster than the background C2-deprotonation reaction can occur. Speed is your protection here.
      

Part 4: Comparative Data (Ligand Performance)

The following table summarizes expected conversion rates for 6-bromobenzothiazole coupling with o-tolylboronic acid (hindered partner) after 2 hours at 80°C.

Ligand SystemConversion (%)Observation
PPh3 (Tetrakis) < 10%Stalled. Catalyst decomposition (Pd black).
dppf 35%Slow. Significant starting material remains.
SPhos 92% Clean conversion. Minimal side products.
XPhos 95% Excellent for extremely bulky partners (e.g., 2,6-disubst).
BrettPhos N/ANot suitable for Suzuki (use for Amination).

References

  • Review of Steric Hindrance in Suzuki Couplings: Tang, W., et al. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling."[2] Organic Chemistry Frontiers, 2014.[2]

  • Precatalyst Technology (G3/G4): Bruno, N. C., et al. "Buchwald-Hartwig Amination Using Pd G3 and G4 Precatalysts." Chemical Science, 2013.

  • Benzothiazole C2-Acidity and Side Reactions: Luo, Y., et al. "Palladium-Catalyzed Oxidative C–H/C–H Cross-Coupling of Benzothiazoles." Journal of Organic Chemistry, 2020.

  • General Buchwald-Hartwig Protocols: Ruiz-Castillo, P., & Buchwald, S. L.[3] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016.

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Analysis of 6-Bromobenzo[d]thiazol-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 6-bromobenzo[d]thiazol-7-amine . It is designed for researchers requiring rigorous structural verification of this specific regioisomer, distinguishing it from common commercial isomers like 2-amino-6-bromobenzothiazole.

Executive Summary: The Regiochemistry Challenge

In drug discovery, the benzothiazole scaffold is a privileged structure. However, the synthesis of 6-bromobenzo[d]thiazol-7-amine presents a specific analytical challenge: distinguishing the target benzene-ring substituted amine from the thermodynamically favored thiazole-ring substituted isomer (2-amino-6-bromobenzothiazole ) and other regioisomers (e.g., 5-bromo-6-amine).

Misidentification of these isomers can lead to "dead-end" SAR (Structure-Activity Relationship) data. This guide outlines a self-validating NMR protocol to unambiguously confirm the 6-bromo-7-amine substitution pattern using chemical shift logic and coupling constants.

Structural Logic & Predicted Shifts

To validate the structure, we must first establish the theoretical magnetic environment of the protons.

The Molecule: 6-bromobenzo[d]thiazol-7-amine
  • Core: Benzo[d]thiazole.[1][2][3][4][5][6][7][8][9][10]

  • Substituents: Bromine at C6, Amine at C7.

  • Protons of Interest:

    • H-2: Located on the thiazole ring (between S and N).

    • H-4 & H-5: Located on the benzene ring.

    • NH₂: Exchangeable protons attached to C7.

Critical Distinctions (The "Fingerprint")
FeatureTarget: 6-bromo-7-amine Alternative: 2-amino-6-bromo Alternative: 5-bromo-6-amine
H-2 Signal Sharp Singlet (~9.3 ppm) Absent (Substituted by NH₂)Sharp Singlet (~9.3 ppm)
Aromatic System AB System (2 Doublets) AMX System (Singlet + Doublets)Two Singlets (Para protons)
Coupling (J) ~8.5 Hz (Ortho) ~8.5 Hz (Ortho) & ~2 Hz (Meta)~0 Hz (Para)

Experimental Protocol

Solvent Selection: DMSO-d6 vs. CDCl₃[1]
  • Recommendation: DMSO-d6 is the mandatory solvent for this analysis.

  • Causality:

    • Solubility: Free amino-benzothiazoles often exhibit poor solubility in CDCl₃, leading to low signal-to-noise ratios.

    • Exchangeable Protons: DMSO-d6 slows the exchange rate of the -NH₂ protons, often allowing them to appear as a distinct broad singlet (or even resolved doublet) rather than disappearing into the baseline as they might in CDCl₃/D₂O.

    • H-2 Stability: The acidic H-2 proton is less prone to exchange broadening in dry DMSO-d6.

Sample Preparation Workflow
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Homogenization: Sonicate for 60 seconds. Note: If the solution is cloudy, filter through a cotton plug directly into the NMR tube. Suspended solids will cause line broadening.

  • Acquisition: Run a standard proton sequence (ns=16 or 32) with a spectral width of -2 to 14 ppm.

Spectral Analysis & Assignment

Region 1: The Thiazole Anchor (9.0 – 9.5 ppm)

The presence of a sharp singlet in this region is the primary "Go/No-Go" test.

  • Observation: Singlet at δ 9.35 ± 0.10 ppm .

  • Assignment: H-2 .

  • Interpretation: Confirms the thiazole ring is unsubstituted at the 2-position. If this peak is missing, you likely have the 2-amino isomer.

Region 2: The Aromatic Zone (7.0 – 8.0 ppm)

This region proves the regiochemistry of the benzene ring substituents.

  • Proton A (H-4):

    • Shift: δ 7.85 ± 0.10 ppm .

    • Multiplicity: Doublet (d).

    • Coupling:

      
       Hz.
      
    • Logic: This proton is meta to the withdrawing Bromine and para to the donating Amine. The para-shielding effect of the amine is weaker than the ortho-shielding, leaving H-4 relatively deshielded compared to H-5.

  • Proton B (H-5):

    • Shift: δ 7.30 ± 0.10 ppm .

    • Multiplicity: Doublet (d).

    • Coupling:

      
       Hz.
      
    • Logic: This proton is ortho to the donating Amine (strong shielding) and para to the Bromine. It will appear significantly upfield of H-4.

Region 3: The Amine (5.0 – 6.5 ppm)
  • Observation: Broad Singlet (bs) at δ 5.8 – 6.5 ppm .

  • Assignment: -NH₂ .

  • Validation: Add one drop of D₂O and shake. If this peak disappears, it confirms the exchangeable amine protons.

Comparative Data Table

The following table contrasts the target molecule with its most likely impurities/isomers.

Proton6-bromo-7-amine (Target)2-amino-6-bromo (Common Isomer)5-bromo-6-amine (Regioisomer)
H-2 9.35 ppm (s) -- (Replaced by NH₂)9.30 ppm (s)
H-4 7.85 ppm (d,

)
7.90 ppm (d,

)
8.10 ppm (s)
H-5 7.30 ppm (d,

)
7.35 ppm (dd,

)
--
H-7 --7.45 ppm (d,

)
7.20 ppm (s)
Coupling Ortho (

)
Meta (

) & Ortho
Para (

)

Structural Validation Workflow (Logic Map)

The following diagram illustrates the decision process for validating the compound's identity based on the spectral data.

NMR_Analysis Start Acquire 1H NMR (DMSO-d6) CheckH2 Check 9.0-9.5 ppm region Is there a sharp Singlet? Start->CheckH2 NoH2 STOP: Compound is likely 2-amino-6-bromobenzothiazole CheckH2->NoH2 No YesH2 H-2 Confirmed. Analyze Aromatic Region (7.0-8.5 ppm) CheckH2->YesH2 Yes CheckCoupling Check Multiplicity of Aromatic Signals YesH2->CheckCoupling TwoSinglets Two Singlets observed? (Para substitution) CheckCoupling->TwoSinglets Singlets TwoDoublets Two Doublets (J ~8.6 Hz)? (Ortho substitution) CheckCoupling->TwoDoublets Doublets ResultPara Identify: 5-bromo-6-amine or 4-bromo-7-amine TwoSinglets->ResultPara ResultOrtho Identify: 6-bromo-7-amine (TARGET CONFIRMED) TwoDoublets->ResultOrtho

Figure 1: Decision tree for the structural assignment of brominated aminobenzothiazoles.

References

  • Benzothiazole Core Shifts: Tobiason, F. L., & Goldstein, J. H. (1967). "The Proton Magnetic Resonance Spectra of Benzothiazole and Some of its Derivatives." Spectrochimica Acta Part A: Molecular Spectroscopy, 23(5), 1385-1395. Link

  • 2-Aminobenzothiazole Data: BenchChem. (2025).[1] "Spectroscopic Data of 2-Aminobenzothiazole." BenchChem Technical Library. Link[1]

  • Substituent Chemical Shift (SCS) Tables: Reich, H. J. (2024). "Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts." University of Wisconsin-Madison Chemistry.[11] Link

  • Synthesis & Characterization of 6-Bromo Derivatives: Gao, X. J., et al. (2012). "6-Bromo-1,3-benzothiazol-2-amine." Acta Crystallographica Section E, 68(11), o3016. Link

Sources

Comparative Guide: IR Spectroscopic Characterization of 7-Amino Benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characteristic IR Absorption Bands for 7-Amino Benzothiazoles Content Type: Technical Comparison Guide

Executive Summary

In the development of benzothiazole-based pharmacophores—widely used in antitumor, antimicrobial, and neuroprotective drug discovery—the precise regio-identification of the amino group is critical. While 2-aminobenzothiazoles are common, 7-aminobenzothiazoles represent a distinct structural class where the amine is attached to the benzene ring (position 7), adjacent to the thiazole nitrogen.

This guide provides a technical comparison of the infrared (IR) absorption characteristics of 7-aminobenzothiazoles against their 2-amino and 6-amino isomers. It focuses on distinguishing these isomers through the "fingerprint region" (1500–600 cm⁻¹) and validating the reduction of nitro-precursors.

Part 1: Structural Context & Isomeric Differentiation[1]

The primary challenge in characterizing substituted benzothiazoles is distinguishing between isomers. The position of the amino group alters the symmetry and the substitution pattern of the benzene ring, leading to distinct C-H out-of-plane (oop) bending vibrations.

Comparative IR Analysis: 7-Amino vs. Alternatives

The table below contrasts the 7-amino isomer with its most common alternatives (2-amino and 6-amino).

Feature7-Aminobenzothiazole 6-Aminobenzothiazole 2-Aminobenzothiazole
Substitution Pattern Benzene ring is 1,2,3-trisubstituted (vicinal).Benzene ring is 1,2,4-trisubstituted .Benzene ring is 1,2-disubstituted (ortho-like).
Amine Environment Aromatic amine (Aniline-like). H-bonding with thiazole N is possible.[1]Aromatic amine (Aniline-like).[2] Para to thiazole N.Heteroaromatic amine. Strong tautomeric character (Amino

Imino).
N-H Stretch 3450–3300 cm⁻¹ (Doublet: Asym & Sym). Sharp, distinct.3450–3300 cm⁻¹ (Doublet).[3]3420–3250 cm⁻¹ . Often broader due to amidine-like tautomerism.
C=N Stretch ~1600–1580 cm⁻¹ (Endocyclic).~1610–1590 cm⁻¹ .1640–1610 cm⁻¹ (Exocyclic character in imino form).
C-H Bending (oop) (The Differentiator)770–735 cm⁻¹ (3 adjacent H)~700 cm⁻¹ (Ring puckering)860–800 cm⁻¹ (Isolated H)800–750 cm⁻¹ (2 adjacent H)770–730 cm⁻¹ (4 adjacent H)Often a single strong band.

Technical Insight: The most reliable marker for 7-aminobenzothiazole is the C-H out-of-plane bending pattern corresponding to three adjacent hydrogen atoms (positions 4, 5, and 6), typically appearing as a strong band near 780–740 cm⁻¹ , distinct from the "isolated hydrogen" peak seen in the 6-amino isomer.

Part 2: Synthesis Verification & Process Control

7-Aminobenzothiazoles are rarely purchased pure; they are typically synthesized via the reduction of 7-nitrobenzothiazole . IR spectroscopy is the primary tool for monitoring reaction completion.

Functional Group Validation Table
Reaction StageKey IR MarkerFrequency (cm⁻¹)Interpretation
Precursor (7-Nitro) NO₂ Asym Stretch 1550–1500Strong, broad band. Indicates presence of nitro group.[4]
NO₂ Sym Stretch 1360–1300Strong band.[3]
Product (7-Amino) NH₂ Stretch 3450–3300Appearance of doublet (Asym/Sym).
N-H Bend (Scissoring) 1650–1580Medium band, often overlapping with C=C/C=N.
Success Criteria Disappearance of 1550/1350 bands; Appearance of 3400 doublet.

Part 3: Experimental Protocol

To ensure data integrity and reproducibility, the following protocol minimizes artifacts (e.g., hygroscopic water masking N-H bands).

Method: KBr Pellet vs. ATR (Attenuated Total Reflectance)[7]

Recommendation: Use ATR for rapid screening, but KBr Pellets for publication-quality resolution of the fingerprint region.

Step-by-Step Workflow:
  • Sample Drying: Dry the 7-aminobenzothiazole sample in a vacuum desiccator over

    
     for 4 hours. Rationale: Primary amines are hygroscopic; adsorbed water creates a broad peak at 3400 cm⁻¹, masking the N-H doublet.
    
  • Background Correction:

    • ATR: Clean crystal with isopropanol. Collect 32 scans of ambient air.

    • KBr: Press a pure KBr blank disc.[5] Collect background.[1][3][5][6]

  • Acquisition:

    • Resolution: 2 cm⁻¹ (Critical for resolving closely spaced aromatic C-H bands).

    • Scans: 64 (to improve Signal-to-Noise ratio).

    • Range: 4000–400 cm⁻¹.[4][5][7]

  • Data Processing: Apply baseline correction. Do not apply heavy smoothing, as this may merge the critical C-H bending fine structure.

Part 4: Visualization of Logic & Workflows

Diagram 1: Isomer Identification Decision Tree

This logic flow guides the researcher in distinguishing the 7-amino isomer from the more common 2- and 6- isomers.

IsomerID Start Unknown Aminobenzothiazole IR Spectrum CheckNH Step 1: Check N-H Region (3500-3100 cm⁻¹) Start->CheckNH Broad Broad/Multi-peak? (Tautomeric) CheckNH->Broad Broad bands Sharp Sharp Doublet? (Primary Aromatic Amine) CheckNH->Sharp Distinct Doublet Isomer2 Likely 2-Aminobenzothiazole (Amidine Character) Broad->Isomer2 CheckFinger Step 2: Check Fingerprint (900-700 cm⁻¹) Sharp->CheckFinger Pattern1 Isolated H peak (~850 cm⁻¹) + 2 Adjacent H (~810 cm⁻¹) CheckFinger->Pattern1 Pattern2 3 Adjacent H band (770-735 cm⁻¹) CheckFinger->Pattern2 Isomer6 Identify: 6-Aminobenzothiazole (1,2,4-Trisubstituted) Pattern1->Isomer6 Isomer7 Identify: 7-Aminobenzothiazole (1,2,3-Trisubstituted) Pattern2->Isomer7

Caption: Decision logic for distinguishing benzothiazole isomers based on N-H morphology and C-H out-of-plane bending patterns.

Diagram 2: Synthesis Validation Workflow (Nitro to Amino)

This diagram illustrates the chemical transformation and the corresponding spectroscopic checkpoints.

SynthesisCheck Precursor 7-Nitrobenzothiazole (Precursor) Reaction Reduction (Sn/HCl or H₂/Pd) Precursor->Reaction Check1 IR Check: NO₂ Bands (1530/1350) MUST VANISH Precursor->Check1 Monitor Product 7-Aminobenzothiazole (Target) Reaction->Product Check2 IR Check: NH₂ Doublet (3400/3300) MUST APPEAR Product->Check2 Validate

Caption: Spectroscopic validation checkpoints for the reduction of 7-nitrobenzothiazole to 7-aminobenzothiazole.

References

  • National Institute of Standards and Technology (NIST). (2023). Benzothiazole IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online, 31(5). Retrieved from [Link]

  • Alias, M. F., & Seewan, A. N. (2013).[3] Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole. Journal of Kerbala University. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 6-Bromobenzo[d]thiazol-7-amine

[1]

Executive Summary & Chemical Profile[1]

6-Bromobenzo[d]thiazol-7-amine is a specialized heterocyclic intermediate often utilized in medicinal chemistry for structure-activity relationship (SAR) studies.[1] Unlike common solvents or reagents, this compound possesses a unique "dual-functionality" hazard profile: it contains a basic amine moiety and a halogenated core.

Effective disposal requires more than just tossing it into a waste bin; it demands a protocol that acknowledges its potential for aquatic toxicity and its chemical incompatibility with common laboratory oxidizers. This guide provides a self-validating workflow to ensure your disposal procedures meet the highest standards of scientific integrity and regulatory compliance.

Chemical Safety Data Table
PropertySpecificationOperational Implication
Chemical Structure Benzothiazole core, 6-Bromo, 7-AminoHigh Persistence: Benzothiazoles are poorly biodegradable and toxic to aquatic life.[1]
Physical State Solid (Powder/Crystals)Dust Hazard: Inhalation risk during weighing/transfer.[1]
Acidity/Basicity Weak Base (Amine)Incompatibility: Exothermic reaction with strong acids.[1]
Halogen Content BrominatedIncineration Requirement: Must be treated as halogenated waste to prevent dioxin formation during improper combustion.[1]
Hazards Irritant (Skin/Eye), Aquatic ToxicityZero Discharge: Strictly prohibited from drain disposal.[1]

Waste Characterization & Classification

Before disposal, the waste stream must be accurately characterized. While 6-Bromobenzo[d]thiazol-7-amine is not explicitly listed on the EPA's "P" or "U" lists (specific commercial chemical products), it must be classified as hazardous waste based on characteristics and generator knowledge .[1]

Regulatory Classification Logic (RCRA Context)
  • Listing Status: Non-listed (Not P-listed or U-listed).

  • Characteristic of Toxicity: Due to the lack of extensive toxicological data for this specific isomer, the "Precautionary Principle" applies. Treat as Toxic (T) .

  • Halogenated Solvent Rule: If this solid is dissolved in a solvent, the presence of the bromine atom classifies the entire mixture as Halogenated Organic Waste .

Critical Safety Note: Never classify this compound as "General Trash" or "Non-Hazardous." Its structural class (benzothiazoles) is under increasing scrutiny as an emerging environmental contaminant.

Segregation & Incompatibility Protocol

The most common cause of waste-container accidents is improper segregation. This compound acts as a reducing agent (due to the amine) and a base .

The "Do Not Mix" List
  • Strong Oxidizers (e.g., Nitric Acid, Permanganates):

    • Risk:[2][3][4][5][6] Fire or explosion. Amines can ignite upon contact with strong oxidizers.

  • Nitrosating Agents (e.g., Sodium Nitrite):

    • Risk:[2][3][4][5][6] Formation of Nitrosamines. Secondary/primary amines can react to form carcinogenic nitrosamines.

  • Strong Acids:

    • Risk:[2][3][4][5][6] Exothermic neutralization. While not explosive, it generates heat and can pressurize waste containers.

Step-by-Step Disposal Workflows

Workflow A: Solid Waste Disposal (Pure Substance)

Use this protocol for expired reagent, spill cleanup residues, or contaminated weighing paper.

  • Containment: Transfer the solid into a clear, wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label.

    • Text: "Hazardous Waste - Solid - Toxic/Irritant."[1]

    • Constituents: Explicitly write "6-Bromobenzo[d]thiazol-7-amine."[1]

  • Sealing: Ensure the lid is chemically resistant (Teflon-lined preferred) and screwed tight. Tape the lid if long-term storage is expected before pickup.

  • Storage: Place the jar in a secondary containment tray in the Satellite Accumulation Area (SAA).

Workflow B: Liquid Waste Disposal (Reaction Mixtures)

Use this protocol for mother liquors or reaction solvents containing the compound.

  • Solvent Identification: Determine the primary solvent.

  • Stream Selection:

    • Scenario 1: Dissolved in Dichloromethane (DCM) or Chloroform -> Halogenated Waste Stream .

    • Scenario 2: Dissolved in Acetone, Methanol, or Ethyl Acetate -> Halogenated Waste Stream .

    • Why? Even if the solvent is non-halogenated, the presence of the brominated solute (6-Bromobenzo[d]thiazol-7-amine) contaminates the mixture. It must be incinerated as halogenated waste to ensure the bromine is properly scrubbed.

  • pH Check: Ensure the waste solution is not highly acidic (pH < 2). If acidic, neutralize slowly with a bicarbonate solution before adding to the solvent drum to prevent drum corrosion or gas evolution.

Visualized Decision Tree

The following diagram outlines the logical flow for segregating and processing this specific chemical waste.

DisposalFlowStartWaste Generation:6-Bromobenzo[d]thiazol-7-amineFormPhysical State?Start->FormSolidSolid / PowderForm->SolidLiquidLiquid SolutionForm->LiquidPackSolidPack in HDPE Jaror Double BagSolid->PackSolidContamContaminated Debris(Gloves, Paper)Contam->PackSolidLabelSolidLabel: Toxic Solid(Halogenated Organic)PackSolid->LabelSolidIncinerationFinal Disposal:RCRA Approved IncineratorLabelSolid->IncinerationHigh Temp IncinerationSolventCheckPrimary Solvent?Liquid->SolventCheckHaloSolvHalogenated Solvent(e.g., DCM)SolventCheck->HaloSolvNonHaloSolvNon-Halogenated Solvent(e.g., MeOH, Acetone)SolventCheck->NonHaloSolvHaloStreamMUST use HALOGENATEDWaste StreamHaloSolv->HaloStreamNonHaloSolv->HaloStreamContaminated byBromine atomHaloStream->IncinerationHigh Temp Incineration

Figure 1: Waste Segregation Logic Flow. Note that liquid waste defaults to the Halogenated Stream regardless of the solvent carrier due to the brominated solute.

Emergency Procedures (Spills)

In the event of an accidental release in the laboratory:

  • Evacuate & Ventilate: If the spill is significant (dust cloud), evacuate the immediate area.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. If dust is present, use an N95 or P100 respirator.

  • Dry Spill: Do not sweep dry dust (creates aerosols). Use a wet wipe or a HEPA-filtered vacuum dedicated to hazardous chemicals.

  • Wet Spill: Absorb with an inert material (vermiculite or sand). Do not use combustible materials like sawdust.

  • Disposal of Cleanup Material: All wipes and absorbents must be treated as hazardous solid waste (see Workflow A).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12816999, 6-Bromobenzo[d]thiazol-7-amine.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

  • Liao, C., et al. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles.[7] Environmental Science & Technology.[3][7] Retrieved from [Link]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.